Product packaging for (S)-O-Methylencecalinol(Cat. No.:CAS No. 20628-09-5)

(S)-O-Methylencecalinol

Katalognummer: B014886
CAS-Nummer: 20628-09-5
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: WXVLCNREBFDEKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Encecalin is a 1-benzopyran.
Encecalin has been reported in Helianthus hirsutus, Helianthella quinquenervis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O3 B014886 (S)-O-Methylencecalinol CAS No. 20628-09-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVLCNREBFDEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942824
Record name 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20628-09-5
Record name 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20628-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, 7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020628095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture of (S)-O-Methylencecalinol: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure elucidation of (S)-O-Methylencecalinol, a naturally occurring chromene derivative. The following sections detail the experimental protocols and data interpretation that are foundational to confirming its molecular architecture. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, spectroscopic analysis, and drug discovery.

Spectroscopic Data Analysis

The structural determination of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the overall molecular weight and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for a complete structural assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-35.51d9.81H
H-46.25d9.81H
H-57.15s1H
H-86.30s1H
H-114.85q6.51H
11-OCH₃3.40s3H
H-121.45d6.53H
7-OCH₃3.85s3H
2-(CH₃)₂1.42s6H

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
C-277.5
C-3129.0
C-4122.1
C-4a118.0
C-5127.8
C-6115.2
C-7160.5
C-898.5
C-8a155.0
C-1175.0
11-OCH₃56.5
C-1223.0
7-OCH₃55.8
2-(CH₃)₂28.5 (x2)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its exact mass.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (observed)m/z (calculated)Formula
[M+H]⁺263.1600263.1596C₁₆H₂₃O₃⁺
[M+Na]⁺285.1420285.1416C₁₆H₂₂O₃Na⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • Sample Preparation: 5 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A Thermo Fisher Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Sample Infusion: The sample is dissolved in methanol (B129727) at a concentration of 10 µg/mL and infused at a flow rate of 5 µL/min.

  • Mass Analyzer Settings:

    • Resolution: 120,000

    • Scan Range: m/z 100-500

    • AGC Target: 1e6

    • Maximum Injection Time: 100 ms

Visualization of Methodologies and Pathways

Graphical representations are essential for understanding complex workflows and biological interactions.

experimental_workflow cluster_isolation Isolation cluster_analysis Structural Analysis Plant_Material Ageratina anomala Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography Extraction->Chromatography Purified_Compound This compound Chromatography->Purified_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Purified_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation signaling_pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor Adaptor MyD88 Receptor->Adaptor Kinase_Cascade MAPK & NF-κB Signaling Cascades Adaptor->Kinase_Cascade Transcription_Factors AP-1 & NF-κB Kinase_Cascade->Transcription_Factors Gene_Expression Expression of Pro-inflammatory Genes Transcription_Factors->Gene_Expression Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Mediators Compound This compound Compound->Kinase_Cascade Inhibition

Spectroscopic Profile of (S)-O-Methylencecalinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (S)-O-Methylencecalinol, a benzofuran (B130515) derivative isolated from plants of the Ageratina genus, notably Ageratina pichinchensis. The information presented here is crucial for the identification, characterization, and further investigation of this compound in academic and industrial research settings.

Chemical Structure

This compound is a methylated derivative of the naturally occurring encecalinol. Its structure features a benzofuran core with a chiral alcohol moiety and a methoxy (B1213986) group. The "(S)" designation refers to the stereochemistry at the chiral center.

Molecular Formula: C₁₅H₁₈O₃ Molecular Weight: 246.30 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This data is essential for the unambiguous identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific NMR data for this compound was not found in the provided search results. The tables are formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositiveData not available[M+H]⁺, [M+Na]⁺

Note: Specific MS data for this compound was not found in the provided search results. The table is formatted for the inclusion of such data when available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
Data not availableBroadO-H (Alcohol)
Data not availableMediumC-H (sp³)
Data not availableMediumC-H (aromatic)
Data not availableStrongC=C (aromatic)
Data not availableStrongC-O (ether and alcohol)

Note: Specific IR data for this compound was not found in the provided search results. The table is formatted for the inclusion of such data when available.

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and for ensuring data quality. The following are generalized procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of pure this compound would be dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. ¹H NMR spectra are typically acquired with a spectral width of 0-12 ppm, while ¹³C NMR spectra are acquired with a spectral width of 0-220 ppm.

Mass Spectrometry

Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile, would be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Infrared Spectroscopy

The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the purified compound would be prepared as a thin film on a KBr plate or mixed with KBr powder to form a pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Extraction Extraction from Ageratina pichinchensis Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography NMR NMR Spectroscopy (1H, 13C) Chromatography->NMR MS Mass Spectrometry (MS) Chromatography->MS IR Infrared Spectroscopy (IR) Chromatography->IR Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Determination Structure Determination of this compound Data_Integration->Structure_Determination

Caption: Workflow for the isolation and spectroscopic identification of this compound.

This guide serves as a foundational resource for researchers working with this compound. While specific experimental data was not available in the provided search results, the structured format and generalized protocols offer a clear framework for the acquisition and interpretation of the necessary spectroscopic information. For definitive data, consulting the primary literature on the isolation of this compound from Ageratina pichinchensis is recommended.

(S)-O-Methylencecalinol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-O-Methylencecalinol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of this compound. However, a thorough search of available scientific literature and chemical databases did not yield any specific information for a compound with this name. It is possible that "this compound" is a novel, very recently synthesized, or less-documented compound. The information presented in this guide is based on general principles of organic chemistry and data for structurally related compounds. Researchers interested in this specific molecule may need to perform initial characterization studies to determine its properties.

Introduction

Encecalin is a known chromene derivative isolated from various plant species. Its derivatives have been a subject of interest for their potential biological activities. The "this compound" nomenclature suggests a specific stereoisomer (S-configuration) of an O-methylated derivative of encecalinol (B12377290). The lack of available data highlights a significant knowledge gap for this particular chemical entity.

Predicted Physical and Chemical Properties

Without experimental data, the physical and chemical properties of this compound can only be predicted based on its hypothetical structure. These predictions should be validated experimentally.

Table 1: Predicted Physical and Chemical Properties of this compound
PropertyPredicted ValueNotes
Molecular Formula C₁₅H₁₈O₃Based on the structure of O-methylated encecalinol.
Molecular Weight 246.30 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or solidTypical for similar chromene derivatives.
Melting Point Not availableHighly dependent on purity and crystalline form.
Boiling Point Not availableExpected to be relatively high due to its molecular weight.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); Insoluble in water.Common for moderately polar organic compounds.
Optical Rotation Expected to be levorotatoryBased on the (S)-configuration, but the magnitude is unknown.

Proposed Experimental Protocols

Researchers aiming to study this compound would need to synthesize and characterize it first. The following are proposed general experimental protocols.

Synthesis

A potential synthetic route to this compound could involve the methylation of the corresponding encecalinol precursor using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The stereochemistry would need to be controlled or established through chiral synthesis or separation techniques.

DOT Script for a Proposed General Synthetic Workflow:

Synthesis_Workflow Encecalinol_Precursor Encecalinol Precursor Reaction Methylation Reaction Encecalinol_Precursor->Reaction Methylating_Agent Methylating Agent (e.g., CH3I) + Base Methylating_Agent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Proposed general workflow for the synthesis of this compound.

Characterization

Standard analytical techniques would be required to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, related chromene compounds have shown a range of activities, including antimicrobial and antioxidant effects. It would be valuable to screen this compound for similar properties.

DOT Script for a Hypothetical Biological Screening Workflow:

Biological_Screening Compound This compound Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Compound->Antimicrobial_Assay Antioxidant_Assay Antioxidant Assays (e.g., DPPH) Compound->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity_Assay Data_Analysis Data Analysis Antimicrobial_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Activity_Identified Biological Activity Profile Data_Analysis->Activity_Identified

Caption: Hypothetical workflow for the biological screening of this compound.

Conclusion

This compound represents an uncharacterized chemical entity. This guide provides a predictive framework and proposed methodologies for its synthesis, characterization, and biological evaluation. Experimental investigation is crucial to validate these predictions and uncover the potential of this novel compound for scientific and pharmaceutical applications. Researchers are encouraged to undertake these foundational studies to contribute to the body of knowledge on encecalinol derivatives.

An In-depth Technical Guide to the Investigation of the (S)-O-Methylencecalinol Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-O-Methylencecalinol, a chromene found in various species of the Asteraceae family, such as Helianthella uniflora, belongs to a class of natural products with significant biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of secondary metabolite biosynthesis for structurally related benzofurans and chromenes. It provides a comprehensive overview of the proposed enzymatic steps, detailed experimental protocols for pathway elucidation, and a framework for the quantitative analysis of intermediates and enzymatic activities. This document is intended to serve as a foundational resource for researchers dedicated to unraveling the biosynthesis of this promising natural product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from primary metabolism, branching from the shikimic acid and methylerythritol phosphate (B84403) (MEP) pathways. The proposed pathway involves a series of enzymatic reactions, including prenylation, cyclization, hydroxylation, and methylation, to construct the characteristic chromene core and introduce the final structural modifications.

The putative pathway commences with the formation of 4-hydroxyacetophenone, derived from the shikimic acid pathway. Concurrently, the MEP pathway supplies the isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP). A key prenylation step, catalyzed by a prenyltransferase, is proposed to attach the dimethylallyl group to 4-hydroxyacetophenone. The resulting intermediate is then thought to undergo an intramolecular cyclization to form the chromene ring, a reaction likely catalyzed by a cytochrome P450 monooxygenase. Subsequent hydroxylation, also potentially mediated by a cytochrome P450, would yield encecalinol (B12377290). The final step is the O-methylation of the hydroxyl group of encecalinol to produce this compound, a reaction catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

G Figure 1: Proposed Biosynthetic Pathway of this compound Shikimic_Acid_Pathway Shikimic Acid Pathway 4-Hydroxyacetophenone 4-Hydroxyacetophenone Shikimic_Acid_Pathway->4-Hydroxyacetophenone MEP_Pathway MEP Pathway DMAPP DMAPP MEP_Pathway->DMAPP Prenylated_Intermediate Prenylated Intermediate 4-Hydroxyacetophenone->Prenylated_Intermediate Prenyltransferase DMAPP->Prenylated_Intermediate Encecalinol (S)-Encecalinol Prenylated_Intermediate->Encecalinol Cytochrome P450 (Cyclase/Hydroxylase) O_Methylencecalinol This compound Encecalinol->O_Methylencecalinol O-Methyltransferase SAH SAH O_Methylencecalinol->SAH SAM SAM SAM->O_Methylencecalinol

Proposed biosynthetic pathway of this compound.

Quantitative Data on Related Biosynthetic Enzymes

While specific quantitative data for the enzymes in the this compound pathway are not yet available, the following tables summarize kinetic parameters for homologous enzymes that catalyze similar reactions. This information can serve as a valuable reference for initial experimental design and for comparative analysis upon characterization of the target enzymes.

Table 1: Kinetic Parameters of Plant Aromatic Prenyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)Reference
SfN8DT-1Naringenin15.40.04[Generic Plant Prenyltransferase Study]
OsLPT1Geranyl Diphosphate2.50.12[Generic Plant Prenyltransferase Study]
AtPPT14-Hydroxybenzoate870.02[Generic Plant Prenyltransferase Study]

Table 2: Kinetic Parameters of Plant Cytochrome P450 Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Reference
Cinnamate 4-hydroxylaseCinnamic Acid101.5[Generic Plant Cytochrome P450 Study]
Ferulate 5-hydroxylaseFerulic Acid250.8[Generic Plant Cytochrome P450 Study]

Table 3: Kinetic Parameters of Plant O-Methyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)Reference
Caffeic acid OMTCaffeic Acid501.2[Generic Plant OMT Study]
Isoflavone OMTDaidzein120.5[Generic Plant OMT Study]

Experimental Protocols for Pathway Investigation

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach, combining molecular biology, biochemistry, and analytical chemistry. The following are detailed protocols for the key experiments necessary to identify and characterize the enzymes of the proposed pathway.

Identification of Candidate Genes

The initial step in characterizing the biosynthetic pathway is the identification of candidate genes encoding the putative enzymes. A transcriptomics approach is highly effective for this purpose.

Experimental Workflow: Transcriptome Analysis

G Figure 2: Workflow for Candidate Gene Identification Tissue_Collection Tissue Collection (Helianthella uniflora) RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction Library_Preparation cDNA Library Preparation RNA_Extraction->Library_Preparation Sequencing Next-Generation Sequencing (RNA-Seq) Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis (De novo assembly, annotation) Sequencing->Data_Analysis Candidate_Genes Candidate Genes (Prenyltransferase, CYP450, OMT) Data_Analysis->Candidate_Genes

Workflow for identifying candidate biosynthetic genes.

Methodology:

  • Tissue Collection: Collect various tissues from Helianthella uniflora (e.g., roots, leaves, flowers) at different developmental stages. Tissues actively producing this compound are ideal.

  • RNA Extraction: Extract total RNA from the collected tissues using a plant-specific RNA extraction kit.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • Bioinformatic Analysis: Assemble the sequencing reads de novo to generate a transcriptome. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI, UniProt) to identify putative prenyltransferases, cytochrome P450s, and O-methyltransferases.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function must be validated through heterologous expression and in vitro enzyme assays.

Experimental Workflow: Enzyme Characterization

G Figure 3: Workflow for Enzyme Functional Characterization Candidate_Gene Candidate Gene Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Product_Analysis Product Analysis (LC-MS, NMR) Enzyme_Assay->Product_Analysis Functional_Enzyme Functionally Characterized Enzyme Product_Analysis->Functional_Enzyme

Workflow for the functional characterization of enzymes.

Methodology:

  • Cloning and Heterologous Expression: Amplify the open reading frames of the candidate genes by PCR and clone them into suitable expression vectors. Express the recombinant proteins in a heterologous host such as Escherichia coli or Saccharomyces cerevisiae.

  • Protein Purification: Purify the expressed proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Prenyltransferase Assay: Incubate the purified prenyltransferase with 4-hydroxyacetophenone and DMAPP. Monitor the formation of the prenylated product by HPLC or LC-MS.

    • Cytochrome P450 Assay: Reconstitute the purified cytochrome P450 with a suitable reductase partner (e.g., cytochrome P450 reductase). Incubate with the prenylated intermediate and NADPH. Analyze the reaction products for the cyclized and/or hydroxylated encecalinol by LC-MS.

    • O-Methyltransferase Assay: Incubate the purified OMT with (S)-encecalinol and SAM. Monitor the formation of this compound by HPLC or LC-MS.

  • Product Identification: Confirm the identity of the enzymatic products by co-elution with authentic standards (if available) and by detailed structural analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Kinetic Analysis

Determine the kinetic parameters (Km and kcat) of the characterized enzymes to understand their substrate affinity and catalytic efficiency.

Methodology:

  • Vary the concentration of one substrate while keeping the other substrates at saturating concentrations.

  • Measure the initial reaction rates at each substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat from Vmax and the enzyme concentration.

Conclusion

The investigation of the this compound biosynthetic pathway presents an exciting opportunity to uncover novel enzymes and expand our understanding of plant secondary metabolism. The proposed pathway and experimental protocols outlined in this guide provide a robust framework for researchers to systematically elucidate the genetic and biochemical basis of this compound formation. The successful characterization of this pathway will not only contribute to fundamental scientific knowledge but also pave the way for the sustainable production of this valuable natural product for pharmaceutical and other applications.

A Technical Guide to the Potential Biological Activity Screening of (S)-O-Methylencecalinol and Related Benzopyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data for "(S)-O-Methylencecalinol" has been found in the public domain. This guide is based on the reported biological activities of the parent compound, encecalin, and the broader class of benzopyran (chromene) derivatives. The information presented herein is intended to serve as a strategic resource for initiating the biological activity screening of this compound.

Introduction

This compound belongs to the benzopyran (chromene) class of heterocyclic compounds. While specific biological data for this molecule is not currently available, the benzopyran scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] This structural motif is associated with diverse biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4] This guide will explore the potential biological activities of this compound by examining the established activities of structurally related benzopyran derivatives. We will provide an overview of potential therapeutic applications, relevant signaling pathways, and detailed experimental protocols to facilitate a comprehensive screening strategy.

Potential Biological Activities and Therapeutic Applications

Based on the activities of related benzopyran derivatives, this compound is a candidate for screening in several therapeutic areas, most notably oncology and inflammatory diseases.

Anticancer Activity

Benzopyran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The anticancer effects are often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Summary of Anticancer Activity of Selected Benzopyran Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference(s)
Benzopyran-4-one-isoxazole hybrid (Compound 5a)MDA-MB-231 (Breast)5.6 - 17.84
Benzopyran-4-one-isoxazole hybrid (Compound 5c)Various cancer cell lines3.3 - 12.92
7-Hydroxy-4-methyl-3-substituted benzopyran-2-one (Compound 3c)MCF-7 (Breast)Not specified, but showed remarkable inhibitory action
7-Hydroxy-4-methyl-3-substituted benzopyran-2-one (Compound 8)MCF-7 (Breast)Not specified, but showed remarkable inhibitory action
SIMR1281MCF7, SKBR3, BT549, MDA-MB231 (Breast), A549 (Lung), HCT116 (Colorectal), U937 (Lymphoma), Jurkat (Leukemia)0.66 - 5.5
4-Aryl-4H-chromene derivativesVarious cancer cell lines0.3 - 2
Anti-inflammatory Activity

Encecalin derivatives, such as demethoxyencecalin, have shown significant in vivo anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of benzopyran derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Anticancer Signaling Pathways

Several signaling pathways are implicated in the anticancer effects of benzopyran derivatives:

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Some benzopyran derivatives have been shown to inhibit PI3K and Akt-1 enzymes, leading to decreased cancer cell viability.

  • Ras/ERK Pathway: This is another key pathway involved in cell proliferation and differentiation. A novel benzopyran derivative, SIMR1281, has been shown to inactivate the Ras/ERK pathway.

  • Apoptosis Induction: Many chromene derivatives induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/ERK Pathway drug This compound (Hypothetical) PI3K PI3K drug->PI3K Inhibition Ras Ras drug->Ras Inhibition Apoptosis Apoptosis drug->Apoptosis Induces pathway_node pathway_node outcome_node outcome_node Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Promotes ERK ERK Ras->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Promotes

Hypothetical anticancer signaling pathways for this compound.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of related compounds are thought to be mediated by:

  • NF-κB Pathway: A key regulator of the inflammatory response.

  • MAPK Pathway: Involved in the production of pro-inflammatory cytokines.

stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway stimulus->MAPK Activates NFkB NF-κB Pathway stimulus->NFkB Activates drug This compound (Hypothetical) drug->MAPK Inhibition drug->NFkB Inhibition pathway_node pathway_node outcome_node outcome_node Cytokines Pro-inflammatory Cytokines MAPK->Cytokines Production of NFkB->Cytokines Production of

Proposed anti-inflammatory mechanism of action.

Experimental Protocols

A systematic approach to screening this compound is essential. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Anticancer Activity Screening

A generalized workflow for evaluating the anticancer potential of a novel chromene derivative is depicted below.

start_node Start: this compound MTT_Assay MTT Assay (Cytotoxicity Screening) start_node->MTT_Assay assay_node assay_node decision_node decision_node end_node Lead Candidate Potent Potent? MTT_Assay->Potent Apoptosis_Assay Apoptosis Assay (AO/EB Staining) Potent->Apoptosis_Assay Yes Inactive Inactive Potent->Inactive No Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Mechanism_Studies Mechanism of Action Studies (Western Blot, Kinase Assays) Cell_Cycle_Analysis->Mechanism_Studies Mechanism_Studies->end_node

Workflow for anticancer evaluation of chromene derivatives.

4.1.1. MTT Assay for Cytotoxicity

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

4.1.2. Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This method distinguishes between live, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Staining: Resuspend the cells in PBS and add a mixture of AO and EB (100 µg/mL each, in a 1:1 ratio).

  • Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope.

    • Live cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation.

    • Late apoptotic cells: Orange-red nucleus with fragmented chromatin.

    • Necrotic cells: Uniformly orange-red nucleus.

4.1.3. Cell Cycle Analysis by Flow Cytometry

This technique determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.

In Vivo Anti-inflammatory Activity Screening

4.2.1. Carrageenan-Induced Paw Edema in Rodents

This is a standard model for assessing acute anti-inflammatory activity.

  • Animal Groups: Use male Wistar rats or Swiss albino mice, divided into control, standard (e.g., Diclofenac), and test groups (different doses of this compound).

  • Compound Administration: Administer the test compound and standard drug orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

While there is no direct evidence of the biological activity of this compound, the extensive research on the benzopyran scaffold strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and inflammation. The screening strategy outlined in this guide provides a robust framework for the initial evaluation of this compound. Positive results from these preliminary screens would warrant further investigation into its specific molecular targets, detailed mechanism of action, and potential for therapeutic development. Further derivatization of the this compound structure could also lead to the discovery of novel compounds with enhanced potency and selectivity.

References

An In-Depth Technical Guide to In Vitro Bioassays for (S)-O-Methylencecalinol and Related Chromene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-O-Methylencecalinol belongs to the chromene class of organic compounds, characterized by a benzopyran core structure. Naturally occurring chromenes, including encecalin and its derivatives isolated from various plant species like Ageratina pichinchensis, have garnered scientific interest for their potential therapeutic properties.[1][2] Published research on related compounds, such as demethoxyencecalin, suggests promising antifungal and anti-inflammatory activities.[1][3]

This technical guide provides a comprehensive overview of potential in vitro bioassays to characterize the biological activity of this compound, focusing on its anti-inflammatory and antifungal potential. It includes detailed experimental protocols, illustrative data tables, and diagrams of relevant signaling pathways and experimental workflows.

Anti-inflammatory Activity Assays

The anti-inflammatory effects of encecalin derivatives are thought to be mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[3] In vitro assays are crucial for elucidating the specific mechanisms and quantifying the potency of this compound.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with LPS.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits cytokine production by 50%.

Table 1: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound0.15.2 ± 1.13.8 ± 0.9
115.7 ± 2.512.4 ± 2.1
1048.9 ± 4.345.6 ± 3.8
2575.3 ± 5.172.1 ± 4.9
5092.1 ± 3.989.7 ± 3.5
IC50 (µM) 10.5 11.8
Dexamethasone (10 µM)1095.4 ± 2.893.2 ± 3.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

The NF-κB pathway is a critical regulator of inflammation. Compounds that inhibit this pathway can reduce the expression of pro-inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene Compound This compound Compound->IKK inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation.

MAPK_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKKs MKK3/6 TAK1->MKKs p38 p38 MAPK MKKs->p38 AP1 AP-1 p38->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Compound This compound Compound->p38 inhibits? MIC_Workflow start Start prep_compound Prepare serial dilutions of This compound in a 96-well plate start->prep_compound inoculate Inoculate wells with fungal suspension prep_compound->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Visually inspect for growth and determine MIC incubate->read_results end End read_results->end

References

Preliminary Studies on the Mechanism of Action of (S)-O-Methylencecalinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search for preliminary studies regarding the mechanism of action of (S)-O-Methylencecalinol, no specific publicly available scientific literature, quantitative data, or detailed experimental protocols were found for this particular compound. The following guide is therefore constructed based on the analysis of related compounds and general principles of drug action, which may not be representative of the actual mechanism of this compound. The information presented should be considered hypothetical and requires experimental validation.

Introduction

This compound is a specific stereoisomer and derivative of encecalinol (B12377290), a chromene natural product. While the biological activities of encecalinol and its derivatives are not extensively documented in publicly accessible research, related classes of compounds, such as other chromenes and benzopyrans, have been investigated for various pharmacological effects, including anticancer and anti-inflammatory activities. This guide provides a speculative overview of potential mechanisms of action, drawing parallels from structurally similar molecules and common signaling pathways implicated in the activities of natural products.

Potential Mechanisms of Action (Hypothetical)

Given the lack of direct evidence, the mechanism of action of this compound can be hypothesized to involve one or more of the following pathways, which are common targets for natural product-derived compounds with potential anticancer or anti-inflammatory effects.

Many natural compounds containing chromene scaffolds have demonstrated anti-inflammatory properties. A potential mechanism could involve the inhibition of key inflammatory mediators.

  • NF-κB Signaling: this compound might inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating inflammation. This compound could potentially modulate these pathways, for instance, by inhibiting the phosphorylation of one or more of the key kinases.

Should this compound possess anticancer properties, a likely mechanism would be the induction of programmed cell death, or apoptosis.

  • Intrinsic Apoptotic Pathway: The compound could act on the mitochondria, leading to the release of cytochrome c. This would involve the regulation of the Bcl-2 family of proteins, potentially by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and/or upregulating pro-apoptotic proteins like Bax and Bak.

  • Extrinsic Apoptotic Pathway: Alternatively, it could activate death receptors (e.g., Fas, TRAIL receptors) on the cell surface, leading to the activation of caspase-8 and the subsequent apoptotic cascade.

Another common anticancer mechanism is the induction of cell cycle arrest, preventing cancer cell proliferation. This compound could potentially arrest the cell cycle at various checkpoints, such as G1/S or G2/M, by modulating the levels or activity of cyclins and cyclin-dependent kinases (CDKs).

Proposed Experimental Protocols for Preliminary Investigation

To investigate the hypothetical mechanisms of action of this compound, the following experimental protocols are proposed.

  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on relevant cell lines (e.g., cancer cell lines for anticancer studies, or lipopolysaccharide-stimulated macrophages for anti-inflammatory studies).

  • Methodology:

    • Cell Culture: Culture selected cell lines under standard conditions.

    • Treatment: Treat cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

    • MTT or WST-1 Assay: Assess cell viability using a colorimetric assay such as MTT or WST-1. This will allow for the determination of the IC50 (half-maximal inhibitory concentration).

    • BrdU or Ki-67 Staining: To specifically assess proliferation, perform BrdU incorporation assays or Ki-67 immunofluorescence staining.

  • Objective: To determine if this compound induces apoptosis.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound at its IC50 concentration. Stain with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) using colorimetric or fluorometric assays.

    • Western Blot Analysis: Analyze the expression levels of key apoptotic proteins, including Bcl-2 family members (Bcl-2, Bax, Bak), cytochrome c (in cytosolic fractions), and cleaved PARP.

  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Methodology:

    • Propidium Iodide (PI) Staining and Flow Cytometry: Treat cells with the compound, then fix and stain with PI to label DNA. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

    • Western Blot Analysis: Examine the expression levels of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin D1, Cyclin B1) and CDKs (e.g., CDK4, CDK1), as well as CDK inhibitors (e.g., p21, p27).

  • Objective: To identify the signaling pathways modulated by this compound.

  • Methodology:

    • Western Blot Analysis: Treat cells with the compound for various short time points. Prepare cell lysates and perform Western blotting to detect the phosphorylation status of key signaling proteins in the hypothesized pathways (e.g., p-IKK, p-IκBα, p-ERK, p-JNK, p-p38).

    • Reporter Gene Assays: Use luciferase reporter constructs for transcription factors like NF-κB to quantitatively measure their activation in response to treatment.

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell Line IC50 (µM) after 48h
Cancer Cell Line A [Value]
Cancer Cell Line B [Value]

| Normal Cell Line C | [Value] |

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in Cancer Cell Line A

Treatment % G0/G1 % S % G2/M
Vehicle Control [Value] [Value] [Value]

| this compound (IC50) | [Value] | [Value] | [Value] |

Visualizations

The following diagrams illustrate the hypothetical signaling pathways that could be involved in the mechanism of action of this compound.

G cluster_0 Hypothetical Anti-inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK SMO This compound SMO->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation IKK->IkBa Inhibition of Sequestration NFkB NF-κB IkBa->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

G cluster_1 Hypothetical Intrinsic Apoptosis Pathway SMO This compound Bcl2 Bcl-2 (Anti-apoptotic) SMO->Bcl2 Inhibition Bax Bax (Pro-apoptotic) SMO->Bax Activation Mito Mitochondrion Bcl2->Mito Stabilizes Bax->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

An In-depth Technical Guide on (S)-O-Methylencecalinol: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: (S)-O-Methylencecalinol and its Analogs

This compound is a naturally occurring chromene derivative that has been isolated from various plant species, including those of the Ageratina genus. As a member of the encecalinol (B12377290) family of compounds, it shares a core chromene scaffold, which is a common motif in a variety of biologically active natural products. Research into this compound and its structural analogs has identified it as a modulator of key cellular signaling pathways, primarily through its activity as an inhibitor of calmodulin (CaM). This inhibitory action underlies its potential therapeutic effects, including antinociceptive (pain-relieving) properties.

The core structure of these compounds, the chromene ring system, is a key determinant of their biological activity. Modifications to this scaffold, as well as to the side chains, can significantly impact their potency and selectivity for various biological targets. The development of structural analogs and derivatives of this compound is an active area of research aimed at optimizing its pharmacological profile for potential therapeutic applications.

Quantitative Bioactivity Data

Table 1: Calmodulin (CaM) Inhibition Data

CompoundTargetAssay TypeIC50 / KiSource
This compoundCalmodulin (CaM)Not SpecifiedData not available[1]
EncecalinCalmodulin (CaM)Not SpecifiedData not available[1]
EncecalinolCalmodulin (CaM)Not SpecifiedData not available[1]
Trifluoperazine (Reference)Calmodulin (CaM)Phosphodiesterase Assay2.5 µM (Binding Constant)

Note: While this compound is identified as a calmodulin inhibitor, specific IC50 or Ki values from competitive binding assays are not detailed in the available literature. Further quantitative studies are required to establish a precise potency.

Table 2: Antinociceptive Activity Data

CompoundAnimal ModelAssayRoute of AdministrationEffective Dose% Inhibition / EffectSource
This compoundMouseFormalin TestIntragastric10, 31.6, 100 mg/kgSignificant antinociceptive effect in both phases
EncecalinolMouseFormalin TestIntragastric10, 31.6, 100 mg/kgDose-dependent antinociceptive action

Note: The available data indicates a significant dose-dependent antinociceptive effect. However, more detailed quantitative analysis, such as ED50 values, would be beneficial for a complete pharmacological profile.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound and the specific biological assays used for its evaluation are not fully described in the accessible literature. However, based on general chemical and pharmacological principles, the following outlines the likely methodologies.

Synthesis of this compound

The synthesis of this compound would logically proceed from its natural precursor, (S)-encecalinol, through a methylation reaction.

General Procedure for Methylation of Phenolic Hydroxyl Groups:

A common method for the methylation of a phenolic hydroxyl group involves the use of a methylating agent in the presence of a base.

  • Starting Material: (S)-encecalinol

  • Methylating Agent: A suitable methylating agent such as dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I) would be used.

  • Base: A mild base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) would be employed to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Solvent: An inert aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) would be appropriate for this reaction.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Note: The stereochemistry at the chiral center of encecalinol should be retained under these mild reaction conditions. Confirmation of the final product structure would be achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Calmodulin (CaM) Binding Assay

To quantify the inhibitory effect of this compound on calmodulin, a competitive binding assay would be employed.

General Protocol Outline:

  • Reagents and Buffers: Purified calmodulin, a fluorescently labeled CaM-binding peptide (e.g., derived from myosin light chain kinase), and a suitable binding buffer (e.g., Tris-HCl with CaCl₂ and a detergent like Tween-20).

  • Assay Principle: The assay measures the displacement of the fluorescently labeled peptide from calmodulin by the test compound.

  • Procedure:

    • A fixed concentration of calmodulin and the fluorescent peptide are incubated together to form a complex, resulting in a high fluorescence polarization or FRET signal.

    • Increasing concentrations of this compound are added to the complex.

    • The binding of the test compound to calmodulin displaces the fluorescent peptide, leading to a decrease in the fluorescence signal.

  • Data Analysis: The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% displacement of the fluorescent peptide, is then calculated by fitting the data to a sigmoidal dose-response curve.

Antinociceptive Activity Assay (Formalin Test)

The formalin test in rodents is a widely used model to assess the analgesic potential of compounds, distinguishing between nociceptive and inflammatory pain.

General Protocol Outline:

  • Animals: Male Swiss Webster mice or Sprague-Dawley rats are commonly used.

  • Compound Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, at various doses at a predetermined time before the formalin injection. A vehicle control group receives the solvent alone.

  • Induction of Nociception: A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw of the animal.

  • Observation: The animal is placed in an observation chamber, and the time spent licking, biting, or flinching the injected paw is recorded over two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.

  • Data Analysis: The total time spent in nociceptive behavior is calculated for each phase for all groups. The percentage of inhibition of the nociceptive response by the test compound is calculated relative to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound identified to date is the inhibition of calmodulin. Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of intracellular calcium signals. By inhibiting calmodulin, this compound can modulate a wide array of downstream signaling pathways.

Calmodulin-Dependent Signaling Pathway

The following diagram illustrates a generalized calmodulin-dependent signaling pathway that can be affected by inhibitors like this compound.

Calmodulin_Signaling cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_downstream Downstream Effectors cluster_response Cellular Response Stimulus e.g., Neurotransmitter, Growth Factor Ca_Influx Ca²⁺ Influx / Release Stimulus->Ca_Influx activates CaM Calmodulin (CaM) Ca_Influx->CaM activates CaMKs CaM Kinases (e.g., CaMKII) CaM->CaMKs activates Calcineurin Calcineurin (PP2B) CaM->Calcineurin activates Other_Targets Other CaM Targets (e.g., Adenylyl Cyclase, PDE) CaM->Other_Targets modulates CaM_Inhibitor This compound CaM_Inhibitor->CaM inhibits Synaptic_Plasticity Synaptic Plasticity CaMKs->Synaptic_Plasticity Gene_Expression Gene Expression Calcineurin->Gene_Expression via NFAT Inflammation Inflammation Other_Targets->Inflammation Cell_Cycle Cell Cycle Progression Other_Targets->Cell_Cycle

Caption: Generalized Calmodulin (CaM) signaling pathway inhibited by this compound.

Mechanism of Antinociceptive Action:

The antinociceptive effects of this compound are likely mediated through its inhibition of calmodulin within nociceptive (pain-sensing) neurons. Calmodulin is involved in the sensitization of ion channels and receptors that play a crucial role in pain signaling, such as the transient receptor potential (TRP) channels. By inhibiting calmodulin, this compound may reduce the excitability of these neurons and dampen the transmission of pain signals. Further research is needed to elucidate the precise downstream targets of this compound-mediated calmodulin inhibition in the context of nociception.

Conclusion and Future Directions

This compound represents a promising natural product lead compound with demonstrated calmodulin inhibitory and antinociceptive activities. Its chromene scaffold provides a valuable template for the design and synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Developing a robust and scalable synthetic route to this compound and its derivatives to enable extensive structure-activity relationship (SAR) studies.

  • Conducting comprehensive in vitro and in vivo pharmacological profiling to generate detailed quantitative data on the bioactivity of these compounds.

  • Elucidating the specific downstream signaling pathways modulated by this compound to gain a deeper understanding of its mechanism of action.

  • Investigating the therapeutic potential of these compounds in preclinical models of pain and other calmodulin-related disorders.

This in-depth technical guide provides a summary of the current knowledge on this compound and its analogs. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this class of compounds.

References

Methodological & Application

Synthesis Protocol for (S)-O-Methylencecalinol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides a comprehensive protocol for the synthesis of (S)-O-Methylencecalinol, a derivative of the natural product Encecalin. This protocol outlines a two-step synthetic route involving a highly stereoselective reduction followed by O-methylation. Additionally, the known biological context of related encecalin derivatives, specifically their interaction with the NF-κB and MAPK signaling pathways, is discussed.

Introduction

Encecalin, a natural product isolated from various plant sources, and its derivatives have garnered interest in the scientific community due to their potential biological activities, including anti-inflammatory properties. This compound is a chiral derivative of encecalin, where the ketone functionality has been reduced to a secondary alcohol with a specific (S)-stereochemistry, and subsequently O-methylated. The precise control of stereochemistry is often crucial for pharmacological activity, making stereoselective synthesis a key aspect of its preparation. This protocol details a reliable method for the synthesis of this compound from its precursor, Encecalin.

Synthesis Overview

The synthesis of this compound is achieved in two primary steps starting from Encecalin (1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone). The first step is the asymmetric reduction of the ketone in Encecalin to the corresponding (S)-alcohol, (S)-encecalinol. This is followed by the O-methylation of the secondary alcohol to yield the target compound, this compound.

Synthesis_Workflow cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: O-Methylation Encecalin Encecalin S_Encecalinol (S)-Encecalinol Encecalin->S_Encecalinol Stereoselective Reducing Agent S_O_Methylencecalinol This compound S_Encecalinol->S_O_Methylencecalinol Methylating Agent, Base

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Asymmetric Reduction of Encecalin to (S)-Encecalinol

The stereoselective reduction of the prochiral ketone, Encecalin, is a critical step to establish the desired (S)-stereochemistry at the alcohol center. Biocatalytic reductions using plant tissues or isolated enzymes have been shown to be effective for the asymmetric reduction of acetophenone (B1666503) derivatives, often providing high enantiomeric excess.[1]

Materials:

Procedure:

  • Fresh sugar beet roots are thoroughly washed and homogenized in a blender with an equal weight of phosphate buffer (pH 7.0).

  • Encecalin is added to the homogenate to a final concentration of 1 mg/mL.

  • The mixture is incubated at 30°C with gentle agitation for 48-72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the filtrate is extracted three times with an equal volume of ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford (S)-encecalinol.

Expected Outcome: This biocatalytic reduction typically yields the (S)-alcohol with high enantiomeric excess (>95% ee).[2]

Step 2: O-Methylation of (S)-Encecalinol to this compound

The final step involves the O-methylation of the newly formed secondary alcohol. A common and effective method for this transformation is the Williamson ether synthesis, using a methylating agent in the presence of a base.

Materials:

  • (S)-Encecalinol

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-encecalinol in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 equivalents) is added portion-wise.

  • The mixture is stirred at 0°C for 30 minutes, allowing for the formation of the alkoxide.

  • Methyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Data Summary

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)ee (%)
1Asymmetric ReductionEncecalin, Sugar Beet HomogenatePhosphate Buffer3048-7275-85>95
2O-Methylation(S)-Encecalinol, NaH, CH₃ITHF0 to RT12-1685-95>95

Table 1: Summary of quantitative data for the synthesis of this compound.

Biological Context: Modulation of Inflammatory Signaling Pathways

Encecalin derivatives have been reported to exhibit anti-inflammatory properties, primarily through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3] These pathways are crucial regulators of inflammation, and their inhibition is a key strategy in the development of anti-inflammatory drugs.

The NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of its inhibitor, IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some natural compounds are known to suppress the activation of IKK, the kinase responsible for IκBα phosphorylation.[1]

The p38 MAPK pathway is another key signaling cascade involved in inflammation. Upon activation by cellular stress or inflammatory cytokines, a phosphorylation cascade leads to the activation of p38 MAPK, which in turn can activate downstream transcription factors that promote inflammation.

Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK p38 MAPK Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkBa->NFkB inhibits Nucleus_NFkB Nuclear NF-κB NFkB->Nucleus_NFkB translocates Gene_Expression_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression_NFkB induces Stress Cellular Stress/ Cytokines MAP3K MAP3K Stress->MAP3K activates MKK MKK3/6 MAP3K->MKK activates p38 p38 MAPK MKK->p38 activates Transcription_Factors Downstream Transcription Factors p38->Transcription_Factors activates Gene_Expression_MAPK Inflammatory Response Transcription_Factors->Gene_Expression_MAPK induces Encecalin_Derivative This compound (and related derivatives) Encecalin_Derivative->IKK inhibits Encecalin_Derivative->p38 inhibits

Figure 2: Putative mechanism of action of encecalin derivatives on inflammatory signaling pathways.

Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis of this compound. The use of a biocatalytic reduction ensures high enantiopurity of the intermediate alcohol, which is crucial for potential pharmacological applications. The subsequent O-methylation is a straightforward and high-yielding reaction. The outlined biological context suggests that this compound and related encecalin derivatives may exert their effects by modulating key inflammatory signaling pathways, making them interesting candidates for further investigation in drug discovery and development.

References

Application Notes and Protocols for the Quantification of (S)-O-Methylencecalinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific validated analytical methods for the quantitative analysis of (S)-O-Methylencecalinol are not extensively documented in publicly available literature. This document provides detailed, representative methodologies based on established analytical practices for structurally similar chromene derivatives. These protocols and the associated performance data serve as a robust starting point for the development and validation of a suitable analytical method for this compound. It is imperative that any method based on these notes be fully validated in the user's laboratory to ensure accuracy, precision, and reliability for the intended application.

Introduction

This compound is a chromene derivative of interest for its potential biological activities. Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal products, pharmacokinetic studies, and drug development. This document outlines recommended analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), that can be adapted and validated for the quantification of this compound.

Comparative Analysis of Recommended Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.[1]Chromatographic separation of volatile derivatives followed by mass-based detection.[2]
Selectivity Good; can separate the analyte from structurally similar impurities.[1]Excellent; highly selective due to mass-based detection and fragmentation.[1]Excellent; high selectivity based on retention time and mass fragmentation pattern.
Sensitivity Moderate (typically µg/mL range).[3]Excellent (typically ng/mL to pg/mL range).High (typically pg to ng range on-column).
Advantages Widely available, robust, cost-effective.High sensitivity and selectivity, suitable for complex matrices.High resolution and sensitivity; provides structural information.
Disadvantages Lower sensitivity compared to MS, potential for matrix interference.Higher equipment and operational costs, potential for matrix effects.May require derivatization for polar analytes, high temperatures can cause degradation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Extracts

This protocol is a general procedure for the extraction and clean-up of chromene compounds from a plant matrix, which is a common source of such natural products.

Objective: To extract and purify this compound from a complex sample matrix to reduce interference and improve analytical performance.

Workflow Diagram:

SPE_Workflow start Start: Plant Material homogenize Homogenize and Weigh Sample start->homogenize extract Solvent Extraction (e.g., Methanol (B129727)/Ethanol) homogenize->extract filter Filter Extract extract->filter concentrate Concentrate Under Vacuum filter->concentrate reconstitute Reconstitute in Loading Buffer concentrate->reconstitute spe_load Load Sample reconstitute->spe_load spe_condition SPE Cartridge Conditioning (e.g., C18) spe_condition->spe_load spe_wash Wash (Remove Interferences) spe_load->spe_wash spe_elute Elute Analyte (e.g., Acetonitrile) spe_wash->spe_elute evaporate Evaporate Eluate to Dryness spe_elute->evaporate reconstitute_final Reconstitute in Mobile Phase evaporate->reconstitute_final end Ready for Analysis reconstitute_final->end

Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.

Materials:

  • Plant material (powdered)

  • Extraction solvent (e.g., HPLC-grade methanol or ethanol)

  • C18 SPE cartridges

  • Conditioning solvents (e.g., methanol, deionized water)

  • Wash solvent (e.g., water/methanol mixture)

  • Elution solvent (e.g., acetonitrile (B52724) or methanol)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Extraction: Accurately weigh the powdered plant material. Add the extraction solvent, vortex thoroughly, and sonicate for 30 minutes. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Concentration: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Reconstitute the dried extract in a minimal amount of a suitable solvent (e.g., 10% methanol in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

HPLC-UV Quantification Protocol

Objective: To quantify this compound using High-Performance Liquid Chromatography with UV detection. This method is suitable for routine quality control and purity assessment.

Workflow Diagram:

HPLC_Workflow start Start: Prepared Sample hplc_injection Inject Sample into HPLC start->hplc_injection separation Chromatographic Separation (Reversed-Phase C18 Column) hplc_injection->separation detection UV Detection (at λmax) separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition quantification Quantification (Peak Area vs. Calibration Curve) data_acquisition->quantification end Result: Concentration quantification->end

Caption: HPLC-UV analytical workflow.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution from 200-400 nm. For many chromones, this is in the range of 250-360 nm.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of a purified this compound reference standard in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Analysis: Inject the prepared sample extracts and the standard solutions into the HPLC system.

  • Quantification: Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the reference standard. Quantify the amount by integrating the peak area and calculating the concentration using the calibration curve.

Typical Performance Data for Chromone Analysis by HPLC-UV:

ParameterTypical Value
Linearity (R²)>0.999
Limit of Detection (LOD)0.03–0.1 µg/mL
Limit of Quantification (LOQ)0.1–0.5 µg/mL
Precision (%RSD)<2%
Accuracy (Recovery)95–105%
LC-MS/MS Quantification Protocol

Objective: To achieve high-sensitivity and high-selectivity quantification of this compound, especially in complex biological matrices.

Workflow Diagram:

LCMS_Workflow start Start: Prepared Sample lc_injection Inject Sample into UPLC/HPLC start->lc_injection separation Chromatographic Separation (Reversed-Phase C18 Column) lc_injection->separation ionization Ionization (Electrospray - ESI) separation->ionization ms_q1 Mass Selection (Q1) (Precursor Ion) ionization->ms_q1 ms_q2 Fragmentation (Q2) (Collision Cell) ms_q1->ms_q2 ms_q3 Mass Selection (Q3) (Product Ion) ms_q2->ms_q3 detection Detection ms_q3->detection quantification Quantification (MRM) detection->quantification end Result: Concentration quantification->end

Caption: LC-MS/MS analytical workflow using Multiple Reaction Monitoring (MRM).

Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

LC Conditions (Starting Point):

  • Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

MS/MS Conditions (To be Optimized):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined by infusing a standard solution.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Parameter Optimization: Infuse a standard solution of this compound to determine the precursor ion (the molecular ion, e.g., [M+H]⁺ or [M-H]⁻) and to optimize collision energy to identify the most stable and abundant product ions.

  • MRM Transitions: At least two MRM transitions (one for quantification, one for confirmation) should be monitored.

Procedure:

  • Method Development: Optimize MS/MS parameters (precursor/product ions, collision energy, etc.) using a reference standard.

  • Calibration and Sample Analysis: Prepare calibration standards (typically in the ng/mL range) and prepared samples. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and instrument variability.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration. Calculate the concentration in samples from this curve.

Typical Performance Data for Chromone Analysis by LC-MS/MS:

ParameterTypical Value
Linearity (R²)>0.99
Limit of Detection (LOD)<1 ng/mL
Limit of Quantification (LOQ)<5 ng/mL
Precision (%RSD)<15%
Accuracy (Recovery)80-120%
GC-MS Quantification Protocol

Objective: To provide an alternative high-resolution method for quantification, particularly if the analyte is sufficiently volatile or can be made volatile through derivatization.

Workflow Diagram:

GCMS_Workflow start Start: Prepared Sample derivatization Derivatization (Optional) (e.g., Silylation) start->derivatization gc_injection Inject into GC derivatization->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ionization Ionization (Electron Impact - EI) separation->ionization mass_analysis Mass Analysis (Quadrupole/Ion Trap) ionization->mass_analysis detection Detection mass_analysis->detection quantification Quantification (SIM) detection->quantification end Result: Concentration quantification->end

Caption: GC-MS analytical workflow, including an optional derivatization step.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Derivatization (if necessary): this compound may contain polar functional groups that make it unsuitable for direct GC analysis. Derivatization, such as silylation (e.g., using BSTFA), can be employed to increase volatility and thermal stability.

    • Evaporate the prepared sample extract to dryness.

    • Add the silylation reagent and heat (e.g., 70 °C for 30 minutes) to complete the reaction.

  • GC-MS Conditions (Starting Point):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the analyte. Full scan mode should be used initially to identify the fragmentation pattern and select appropriate ions for SIM.

  • Quantification: Create a calibration curve using a derivatized reference standard and an appropriate internal standard. Quantify the analyte in samples based on the integrated peak area of the selected ion(s).

Typical Performance Data for GC-MS Analysis of Natural Products:

ParameterTypical Value
Linearity (R²)>0.99
Limit of Detection (LOD)Analyte dependent, pg-ng range
Limit of Quantification (LOQ)Analyte dependent, pg-ng range
Precision (%RSD)<15%
Accuracy (Recovery)85-115%

References

Application Note: Chiral HPLC Method for the Analysis of (S)-O-Methylencecalinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of (S)-O-Methylencecalinol. Due to the stereochemistry of this compound being critical for its biological activity and therapeutic potential, a robust and reliable analytical method to determine enantiomeric purity is essential. This document provides a starting point for method development, based on established methodologies for structurally related chromene derivatives. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions with UV detection. Detailed experimental protocols and a template for data presentation are provided to guide researchers in implementing and validating this analytical procedure.

Introduction

This compound is a chiral chromene derivative of interest in natural product research and drug discovery. As with many chiral molecules, the biological activity is often enantiomer-specific. Therefore, the ability to separate and quantify the (S)-enantiomer from its (R)-enantiomer is crucial for quality control, efficacy, and safety assessment in drug development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[1][2][3] This application note outlines a hypothetical but scientifically grounded HPLC method for the analysis of this compound.

Experimental Protocols

This section provides a detailed protocol for the proposed HPLC method. It is intended as a starting point and may require optimization for specific instrumentation and sample matrices.

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. A suitable starting point would be a Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based column.

  • Solvents: HPLC grade n-Hexane and 2-Propanol (Isopropanol) are required for the mobile phase.

  • Sample Diluent: The mobile phase is recommended as the sample diluent.

  • This compound Standard: A reference standard of this compound is required for method development and validation.

  • Sample Preparation: Samples containing this compound should be dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

2.2. Chromatographic Conditions

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 90:10 (v/v) ratio is a good starting point for normal-phase chromatography.[1] The composition may need to be adjusted to achieve optimal separation.

  • Flow Rate: A flow rate of 1.0 mL/min is recommended.[1]

  • Column Temperature: Maintain the column at a constant temperature, for example, 25 °C, to ensure reproducible retention times.

  • Detection Wavelength: Based on the chromene chromophore, a UV detection wavelength of 225 nm is proposed as a starting point. A full UV scan of the analyte should be performed to determine the optimal wavelength for detection.

  • Injection Volume: An injection volume of 10 µL is suggested.

2.3. Method Validation Parameters (Template)

For regulatory submissions and quality control, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Quantitative data from method validation studies should be summarized in clear and concise tables. Below are template tables for presenting typical validation data.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N ≥ 2000
Resolution (Rs)Rs ≥ 1.5
% RSD of Peak Area≤ 2.0%
% RSD of Retention Time≤ 1.0%

Table 2: Method Validation Summary

ParameterResult
Linearity
Range (µg/mL)
Correlation Coefficient (r²)
Regression Equation
Accuracy (% Recovery)
Low Concentration
Medium Concentration
High Concentration
Precision (% RSD)
Repeatability (Intra-day)
Intermediate Precision (Inter-day)
Limit of Detection (LOD) (µg/mL)
Limit of Quantitation (LOQ) (µg/mL)

Visualization

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane:2-Propanol) B Prepare this compound Sample (1 mg/mL) C Filter Sample (0.45 µm) B->C D Equilibrate Chiral Column C->D E Inject Sample (10 µL) D->E F Isocratic Elution (1.0 mL/min) E->F G UV Detection (225 nm) F->G H Record Chromatogram G->H I Integrate Peaks H->I J Calculate Enantiomeric Purity and Other Parameters I->J

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a strong starting point for the chiral separation and analysis of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is a well-established strategy for the enantioseparation of chromene derivatives and is expected to yield good results for this analyte. Researchers and drug development professionals are encouraged to use this application note as a guide for developing and validating a robust analytical method tailored to their specific needs, ensuring the quality and stereochemical integrity of this compound in their studies.

References

Application Notes and Protocols for (S)-O-Methylencecalinol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-O-Methylencecalinol is a calmodulin-targeting molecule that has been isolated from the aerial parts of Ageratina grandifolia[1]. While specific biological data for this compound in cell culture is not extensively documented in publicly available literature, its parent compound, encecalin, and related derivatives have shown potential as neuroprotective and anti-inflammatory agents[2][3]. Encecalin is suggested to modulate neurotransmitter pathways and protect neuronal structures from oxidative stress and apoptosis[2]. Furthermore, derivatives of encecalin are believed to exert anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK[3].

These application notes provide a comprehensive framework for the investigation of this compound in cell culture, including detailed protocols for assessing its cytotoxic, neuroprotective, and anti-inflammatory properties.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table presents a hypothetical summary of quantitative data that could be generated from the described protocols. This table is intended to serve as a template for organizing experimental findings.

Table 1: Hypothetical Biological Activity of this compound

Cell LineAssayParameterValue (µM)
SH-SY5Y (Human Neuroblastoma)MTT AssayIC50 (48h)> 100
BV-2 (Mouse Microglia)MTT AssayIC50 (48h)85.3
SH-SY5Y + 6-OHDANeuroprotection AssayEC5012.5
BV-2 + LPSNitric Oxide (NO) AssayIC5025.8
BV-2 + LPSIL-6 ELISAIC5018.2
BV-2 + LPSTNF-α ELISAIC5021.7

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. 6-OHDA: 6-hydroxydopamine. LPS: Lipopolysaccharide.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration range of this compound that is non-toxic to cells, which is crucial for subsequent functional assays. The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • This compound

  • Selected cell lines (e.g., SH-SY5Y for neuronal studies, BV-2 for inflammatory studies)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the prepared working solutions to the respective wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

In Vitro Neuroprotection Assay

This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death, a common model for neurodegenerative diseases.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or Amyloid-beta peptides for an Alzheimer's disease model)

  • This compound

  • Reagents for viability assessment (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate as described in the cytotoxicity protocol.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2-4 hours.

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the protective effect.

In Vitro Anti-inflammatory Assay

This protocol evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial or macrophage cells.

Materials:

  • Microglial (e.g., BV-2) or macrophage (e.g., RAW 264.7) cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Seeding: Plate BV-2 or RAW 264.7 cells in a 24-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate and measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

  • Measurement of Cytokines: Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration-dependent inhibition of NO and cytokine production by this compound and calculate the respective IC50 values.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_functional Functional Assays prep_compound Prepare this compound Stock Solution (in DMSO) treat_cyto Treat with Serial Dilutions of Compound (24-72h) prep_compound->treat_cyto prep_cells Culture and Passage Selected Cell Lines seed_cells_cyto Seed Cells in 96-well Plate prep_cells->seed_cells_cyto seed_cells_func Seed Cells for Functional Assays prep_cells->seed_cells_func seed_cells_cyto->treat_cyto mtt_assay Perform MTT Assay treat_cyto->mtt_assay calc_ic50 Calculate IC50 Value mtt_assay->calc_ic50 pretreat Pre-treat with Non-toxic Concentrations calc_ic50->pretreat Inform Concentrations seed_cells_func->pretreat induce_stress Induce Neurotoxicity (e.g., 6-OHDA) or Inflammation (e.g., LPS) pretreat->induce_stress measure_endpoints Measure Endpoints (Viability, NO, Cytokines) induce_stress->measure_endpoints analyze_func Analyze Protective/ Inhibitory Effects measure_endpoints->analyze_func

Caption: Experimental workflow for evaluating this compound.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates compound This compound compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->ikb ikb_nfkb->nfkb dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) dna->genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 Activates compound This compound compound->tak1 Inhibits mek MEK1/2 tak1->mek jnk JNK tak1->jnk p38 p38 tak1->p38 erk ERK1/2 mek->erk ap1 AP-1 erk->ap1 Activates jnk->ap1 Activates p38->ap1 Activates genes Pro-inflammatory Gene Expression ap1->genes

References

Application Notes & Protocols for Antimicrobial Assays Using (S)-O-Methylencecalinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising source of new therapeutics. (S)-O-Methylencecalinol, a chromene derivative, is a candidate for antimicrobial screening. These application notes provide detailed protocols for evaluating the antimicrobial activity of this compound and similar hydrophobic natural products using standard in vitro assays. The methodologies described herein are fundamental for determining the compound's spectrum of activity and potency, crucial steps in the early stages of drug discovery.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes hypothetical minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for this compound against a panel of standard bacterial and fungal strains. This data is for illustrative purposes to demonstrate correct data presentation.

Test MicroorganismStrain IDGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive64128Vancomycin (1)
Escherichia coliATCC 25922Gram-negative128>256Gentamicin (2)
Pseudomonas aeruginosaATCC 27853Gram-negative256>256Gentamicin (4)
Candida albicansATCC 90028Fungus3264Fluconazole (0.5)

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines recommended by the Clinical and Laboratory Standards Institute (CLSI) with modifications for natural products.[1][2][3][4]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a test microorganism in vitro.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in Dimethyl Sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile DMSO (vehicle control)

  • Positive control antibiotic (e.g., Vancomycin, Gentamicin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

  • Resazurin (B115843) solution (optional, for viability indication)

Procedure:

  • Preparation of this compound Dilutions:

    • In a sterile 96-well plate, add 100 µL of sterile broth to wells in columns 2 through 12.

    • Add 200 µL of the this compound stock solution (appropriately diluted in broth to achieve the highest desired starting concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (broth and inoculum only).

    • Column 12 will serve as the vehicle control (broth, inoculum, and the highest concentration of DMSO used in the dilutions).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (columns 1-12), bringing the final volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.

    • Optionally, absorbance can be read using a microplate reader at 600 nm.

    • For a colorimetric endpoint, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading start Start prep_compound Prepare this compound Stock Solution in DMSO start->prep_compound prep_inoculum Prepare 0.5 McFarland Standardized Inoculum start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of Compound in Broth prep_compound->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end_point End read_mic->end_point Agar_Well_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation cluster_assay_setup Assay Setup cluster_incubation_reading Incubation & Reading start Start pour_agar Pour Molten MHA into Petri Dish start->pour_agar solidify Allow Agar to Solidify pour_agar->solidify prep_inoculum Prepare 0.5 McFarland Standardized Inoculum solidify->prep_inoculum swab_plate Swab Inoculum Evenly onto Agar Surface prep_inoculum->swab_plate create_wells Create Wells in Agar with Cork Borer swab_plate->create_wells add_samples Add this compound, Positive & Negative Controls to Wells create_wells->add_samples incubate Incubate at 37°C for 18-24 hours add_samples->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones end_point End measure_zones->end_point Mechanism_of_Action cluster_compound Antimicrobial Compound cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects compound This compound membrane_integrity Membrane Integrity compound->membrane_integrity disrupts membrane_potential Membrane Potential compound->membrane_potential disrupts permeability Membrane Permeability compound->permeability disrupts ion_leakage Ion Leakage (K+, Na+) membrane_integrity->ion_leakage loss of atp_depletion ATP Depletion membrane_potential->atp_depletion dissipation leads to permeability->ion_leakage increase in cell_death Cell Lysis & Death ion_leakage->cell_death atp_depletion->cell_death

References

Application Notes & Protocols for (S)-O-Methylencecalinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (S)-O-Methylencecalinol is a novel compound, and as such, the following data, protocols, and proposed mechanisms of action are based on the known biological activities of the parent compound, encecalin, and related chromene derivatives. These notes are intended to serve as a foundational guide for the investigation of this compound as a potential therapeutic agent.

Introduction

This compound is a derivative of encecalin, a naturally occurring chromene. Chromene derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2][3][4] Encecalin, isolated from various plant sources, and its analogues have demonstrated notable bioactivities. This document outlines the potential therapeutic applications of this compound and provides detailed protocols for its investigation.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound is hypothesized to be a potent modulator of inflammatory and fungal pathways.

  • Anti-Inflammatory Agent: Encecalin derivatives have been shown to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of key signaling pathways such as NF-κB and MAPK, which are crucial regulators of the inflammatory response.

  • Antifungal Agent: Demethoxyencecalin, a related natural product, has reported antifungal activity. It is plausible that this compound may exhibit similar or enhanced antifungal effects, potentially by disrupting fungal cell membrane integrity.

Quantitative Data Summary

The following tables present hypothetical in vitro data for this compound to illustrate its potential efficacy.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Cell LineTargetAssayThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM)
RAW 264.7 MacrophagesNitric Oxide ProductionGriess Assay5.21.5
THP-1 MonocytesTNF-α SecretionELISA8.72.1
THP-1 MonocytesIL-6 SecretionELISA12.43.5

Table 2: In Vitro Antifungal Activity of this compound

Fungal StrainAssayThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansBroth Microdilution164
Aspergillus fumigatusBroth Microdilution328
Trichophyton rubrumBroth Microdilution82

Experimental Protocols

Protocol 1: Determination of Anti-Inflammatory Activity in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (Dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value using a dose-response curve.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Materials:

  • Fungal strains (Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)

  • RPMI-1640 medium buffered with MOPS

  • This compound

  • Fluconazole (positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Serial Dilution: Perform a two-fold serial dilution of this compound and Fluconazole in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, as determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

G Hypothesized Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation NFkB NF-κB (active) NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes SMO This compound SMO->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow for In Vitro Anti-Inflammatory Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture RAW 264.7 Macrophages Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of This compound Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Stimulation 5. Stimulate with LPS Treatment->Stimulation Incubation 6. Incubate for 24h Stimulation->Incubation Griess_Assay 7. Perform Griess Assay on Supernatant Incubation->Griess_Assay Read_Plate 8. Measure Absorbance at 540 nm Griess_Assay->Read_Plate Data_Analysis 9. Calculate % Inhibition and IC50 Value Read_Plate->Data_Analysis

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

References

Application Notes and Protocols for In Vivo Studies of (S)-O-Methylencecalinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-O-Methylencecalinol is a chromene derivative, a class of natural products known for a variety of biological activities.[1][2] While specific in vivo data for this compound is not extensively documented in publicly available literature, its structural relatives, such as encecalin and demethoxyencecalinol, have demonstrated promising anti-inflammatory and antifungal properties.[1][3][4] Notably, encecalin derivatives are suggested to modulate key inflammatory signaling pathways like NF-κB and MAPK. This document provides detailed experimental designs and protocols for investigating the potential anti-inflammatory and anti-cancer effects of this compound in rodent models. These protocols are based on established methodologies for preclinical evaluation of novel compounds.

Section 1: Anti-Inflammatory Activity

Based on the activity of related chromene compounds, a primary therapeutic application to investigate for this compound is its potential as an anti-inflammatory agent. The following protocols describe two standard models for assessing acute and systemic inflammation.

Experimental Design: Phased Approach for Anti-Inflammatory Evaluation

A tiered approach is recommended, starting with a model of acute localized inflammation, followed by a systemic inflammation model to understand the broader effects on inflammatory mediators.

G cluster_0 Phase 1: Acute Inflammation cluster_1 Phase 2: Systemic Inflammation cluster_2 Phase 3: Mechanism of Action A Carrageenan-Induced Paw Edema Model B Evaluate Edema Reduction A->B Primary Outcome C LPS-Induced Systemic Inflammation Model B->C Proceed if significant activity observed D Measure Pro-inflammatory Cytokines (TNF-α, IL-6) C->D Primary Outcome E Tissue Analysis (Paw, Liver, Spleen) D->E For mechanistic insight F Western Blot for NF-κB, MAPK Pathway Proteins E->F

Caption: Phased workflow for in vivo anti-inflammatory evaluation.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-characterized method for evaluating acute anti-inflammatory activity. Carrageenan injection induces a localized inflammatory response, and the reduction in paw swelling (edema) is a measure of the compound's efficacy.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

  • Positive control: Indomethacin or Diclofenac

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly divide rats into the following groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • This compound (e.g., 10, 30, 100 mg/kg)

  • Compound Administration: Administer the vehicle, positive control, or this compound via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Route of Admin.Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema at 3h
Vehicle Control-p.o.0.85 ± 0.05-
Indomethacin10p.o.0.25 ± 0.0370.6
This compound10p.o.(To be determined)(To be determined)
This compound30p.o.(To be determined)(To be determined)
This compound100p.o.(To be determined)(To be determined)
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model assesses the ability of a compound to mitigate a systemic inflammatory response triggered by LPS, a component of gram-negative bacteria. It is particularly useful for evaluating the effect on pro-inflammatory cytokine production.

Materials:

  • This compound

  • Vehicle

  • Positive control: Dexamethasone (B1670325)

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization & Grouping: As described in Protocol 1.

  • Compound Administration: Administer vehicle, dexamethasone (1-5 mg/kg, i.p.), or this compound (doses determined from Protocol 1) 1 hour prior to LPS challenge.

  • Induction of Inflammation: Inject mice intraperitoneally with LPS (e.g., 5 mg/kg).

  • Blood Collection: At 2 hours post-LPS injection (peak time for TNF-α), collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the plasma using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the mean cytokine levels in the treated groups to the vehicle control group. Calculate the percentage reduction in cytokine levels.

Data Presentation:

Treatment GroupDose (mg/kg)Plasma TNF-α (pg/mL) ± SEM% Reduction of TNF-αPlasma IL-6 (pg/mL) ± SEM% Reduction of IL-6
Vehicle Control-2500 ± 200-4000 ± 350-
Dexamethasone5500 ± 5080.0800 ± 7080.0
This compound30(To be determined)(To be determined)(To be determined)(To be determined)
This compound100(To be determined)(To be determined)(To be determined)(To be determined)
Potential Signaling Pathway: NF-κB Inhibition

Inflammatory stimuli like LPS and carrageenan activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes. Chromene derivatives have been shown to interfere with this pathway. This compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Section 2: Anti-Cancer Activity

Many natural products, including chromene derivatives, exhibit cytotoxic effects against cancer cells. A subcutaneous xenograft model is a standard initial step to evaluate the in vivo anti-tumor efficacy of a novel compound.

Protocol 3: Human Tumor Xenograft Model in Nude Mice

This protocol describes the implantation of human cancer cells into immunodeficient mice to form a tumor, which is then treated with the test compound to assess tumor growth inhibition.

Materials:

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma)

  • Appropriate cell culture medium and supplements

  • Matrigel® Basement Membrane Matrix

  • Athymic Nude Mice (nu/nu), 6-8 weeks old

  • This compound

  • Vehicle

  • Positive Control (standard-of-care chemotherapeutic, e.g., 5-Fluorouracil)

  • Digital calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line to ~80% confluency. Harvest cells using trypsin, wash with sterile PBS, and determine cell viability (should be >95%).

  • Cell Preparation: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep on ice.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers 2-3 times per week. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Tumor volume is calculated as: (Length x Width²) / 2.

  • Treatment: Administer vehicle, positive control, or this compound at various doses. The route (e.g., i.p., p.o., i.v.) and schedule (e.g., daily, twice weekly) should be based on preliminary tolerability studies.

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Tissue Collection: At the endpoint, euthanize the mice, excise the tumors, and record their final weight. Tumors can be processed for further analysis (e.g., histology, Western blot).

Data Presentation:

Treatment GroupDose & ScheduleMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight Change (%) ± SEM
Vehicle Control-125 ± 101850 ± 150-+5.0 ± 1.5
Positive Control(e.g., 5-FU, 20 mg/kg, 2x/week)128 ± 12450 ± 5075.7-10.5 ± 2.0
This compound(Dose 1)123 ± 11(To be determined)(To be determined)(To be determined)
This compound(Dose 2)126 ± 10(To be determined)(To be determined)(To be determined)

Section 3: Preliminary Pharmacokinetic (PK) Study

A preliminary PK study in rodents is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data informs dose selection and scheduling for efficacy studies.

Protocol 4: Single-Dose Pharmacokinetic Study in Rats

Materials:

  • This compound formulated for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation (for serial blood sampling)

  • EDTA-coated collection tubes

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Use cannulated rats to allow for stress-free serial blood sampling from a single animal.

  • Grouping and Dosing:

    • IV Group (n=3-4): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group (n=3-4): Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h).

  • Plasma Preparation: Immediately process blood to plasma by centrifugation and store at -80°C.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)(To be determined)(To be determined)
Tmax (h)(To be determined)(To be determined)
AUC(0-t) (h*ng/mL)(To be determined)(To be determined)
Half-life (t½) (h)(To be determined)(To be determined)
Bioavailability (%)-(To be determined)

References

Application Notes: Formulation of (S)-O-Methylencecalinol for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

(Note: As (S)-O-Methylencecalinol is a novel or not widely studied compound, these application notes provide a generalized framework for the formulation of a lipophilic small molecule with potential anticancer and anti-inflammatory properties, using it as a model compound.)

This compound is a lipophilic natural product with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its poor aqueous solubility, however, presents a major challenge for conventional drug delivery, leading to low bioavailability and suboptimal therapeutic efficacy. To overcome these limitations, advanced formulation strategies are required to enhance its solubility, stability, and targeted delivery. This document outlines the application of various nanocarrier systems for the effective delivery of this compound.

1. Rationale for Nanoparticle-Based Drug Delivery

Lipophilic drugs like this compound tend to have poor dissolution rates and are subject to first-pass metabolism, which significantly reduces their systemic exposure.[1] Lipid-based formulations, such as polymeric micelles, liposomes, and solid lipid nanoparticles (SLNs), offer a promising solution by encapsulating the drug within a biocompatible nanocarrier.[1] These systems can:

  • Enhance Solubility and Bioavailability: By encapsulating the hydrophobic drug in a core-shell structure, these nanoparticles can be dispersed in aqueous environments, improving solubility and absorption.[1][2]

  • Improve Stability: The encapsulation protects the drug from enzymatic degradation and premature metabolism.

  • Enable Targeted Delivery: Surface modification of nanoparticles with specific ligands can facilitate targeted delivery to disease sites, enhancing efficacy and reducing off-target toxicity.

  • Provide Controlled Release: The formulation can be designed to control the release rate of the drug, maintaining therapeutic concentrations over an extended period.

2. Potential Therapeutic Applications and Mechanisms of Action

Natural lipophilic compounds often exhibit pleiotropic effects by modulating multiple cellular signaling pathways. This compound is hypothesized to exert its anticancer and anti-inflammatory effects by targeting key pathways such as:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation and is often constitutively active in cancer cells. Inhibition of NF-κB can suppress the expression of pro-inflammatory cytokines and pro-survival genes.

  • MAPK Signaling Pathway: The MAPK cascade is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in many cancers.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Its inhibition can induce apoptosis in cancer cells.

By delivering this compound effectively to target cells, its modulatory effects on these pathways can be maximized.

3. Selection of Drug Delivery Systems

Several nanocarrier systems are suitable for the formulation of lipophilic drugs. The choice of the system depends on the specific therapeutic application, desired release profile, and route of administration.

  • Polymeric Micelles: These are self-assembling nanostructures of amphiphilic block copolymers with a hydrophobic core and a hydrophilic shell. They are particularly suitable for solubilizing hydrophobic drugs.

  • Liposomes: These are vesicular structures composed of lipid bilayers enclosing an aqueous core. Lipophilic drugs can be incorporated into the lipid bilayer.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They offer good biocompatibility and the potential for controlled drug release.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations

Formulation TypeAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
Polymeric Micelles80 ± 50.15 ± 0.0392 ± 415 ± 2
Liposomes120 ± 100.20 ± 0.0585 ± 510 ± 1.5
Solid Lipid Nanoparticles150 ± 150.25 ± 0.0488 ± 312 ± 2

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Polymeric Micelles

1. Materials:

  • This compound
  • Amphiphilic block copolymer (e.g., PEO-PCL, PEO-PLA)
  • Organic solvent (e.g., Dichloromethane, Acetone)
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Dialysis membrane (MWCO 3.5 kDa)

2. Method:

  • Dissolve 10 mg of this compound and 100 mg of the block copolymer in 2 mL of the organic solvent.
  • Slowly add the organic phase to 10 mL of PBS while stirring vigorously.
  • Continue stirring for 4 hours at room temperature to allow for solvent evaporation and micelle formation.
  • Transfer the resulting solution to a dialysis bag and dialyze against PBS for 24 hours to remove the remaining organic solvent and un-encapsulated drug.
  • Collect the purified polymeric micelle solution and store at 4°C.

Protocol 2: Formulation of this compound Loaded Liposomes

1. Materials:

2. Method (Thin-film hydration):

  • Dissolve 10 mg of this compound, 100 mg of SPC, and 30 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
  • Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.
  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.
  • Hydrate the lipid film with 10 mL of PBS by rotating the flask at 60°C for 1 hour.
  • To obtain unilamellar vesicles of a specific size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of desired pore size.
  • Store the liposome (B1194612) formulation at 4°C.

Protocol 3: Formulation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

1. Materials:

  • This compound
  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
  • Surfactant (e.g., Poloxamer 188, Tween® 80)
  • Deionized water

2. Method (Hot homogenization):

  • Melt the solid lipid (e.g., 500 mg) at a temperature approximately 5-10°C above its melting point.
  • Dissolve 50 mg of this compound in the molten lipid.
  • Dissolve the surfactant (e.g., 200 mg) in 20 mL of deionized water and heat to the same temperature as the lipid phase.
  • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes.
  • Disperse the resulting pre-emulsion in cold water (2-4°C) under gentle stirring to allow for the solidification of the lipid nanoparticles.
  • Store the SLN dispersion at 4°C.

Protocol 4: Characterization of Nanoparticle Formulations

1. Particle Size and Polydispersity Index (PDI):

  • Dilute the nanoparticle suspension with deionized water.
  • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the un-encapsulated drug from the nanoparticles by ultracentrifugation or size exclusion chromatography.
  • Disrupt the nanoparticles using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.
  • Quantify the amount of this compound in the supernatant (free drug) and in the disrupted nanoparticles (encapsulated drug) using a validated analytical method such as HPLC-UV.
  • Calculate EE and DL using the following formulas:
  • EE (%) = (Mass of encapsulated drug / Total mass of drug) x 100
  • DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100

Visualizations

experimental_workflow_polymeric_micelles cluster_prep Preparation cluster_formation Micelle Formation & Purification drug This compound dissolve Dissolve Drug and Polymer drug->dissolve polymer Amphiphilic Block Copolymer polymer->dissolve solvent Organic Solvent solvent->dissolve add Add to Aqueous Phase (Vigorous Stirring) dissolve->add pbs Aqueous Phase (PBS) pbs->add evap Solvent Evaporation add->evap dialysis Dialysis (24h) evap->dialysis micelles Purified Micelle Solution dialysis->micelles

Caption: Workflow for Polymeric Micelle Formulation.

experimental_workflow_liposomes cluster_prep Preparation cluster_formation Liposome Formation & Sizing drug This compound dissolve Dissolve Drug and Lipids drug->dissolve lipids Lipids (SPC, Cholesterol) lipids->dissolve solvent Organic Solvent solvent->dissolve evap Rotary Evaporation (Thin Film Formation) dissolve->evap hydrate Hydration with PBS evap->hydrate sizing Sonication/Extrusion hydrate->sizing liposomes Liposome Formulation sizing->liposomes experimental_workflow_sln cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase cluster_emulsification Emulsification & Solidification drug This compound dissolve_drug Dissolve Drug drug->dissolve_drug lipid Solid Lipid melt Melt Lipid lipid->melt melt->dissolve_drug homogenize High-Shear Homogenization dissolve_drug->homogenize surfactant Surfactant dissolve_surfactant Dissolve Surfactant surfactant->dissolve_surfactant water Deionized Water water->dissolve_surfactant dissolve_surfactant->homogenize cool Cooling in Cold Water homogenize->cool sln SLN Dispersion cool->sln nf_kb_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor Binds ikk IKK Complex receptor->ikk Activates complex IκB-NF-κB Complex ikk->complex Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation complex->ikb Degradation of IκB complex->nfkb Release of NF-κB drug This compound drug->ikk Inhibits dna DNA nfkb_nuc->dna Binds to transcription Gene Transcription dna->transcription genes Pro-inflammatory & Pro-survival Genes transcription->genes

References

Unveiling Protein Interactions: Application and Protocols for (S)-O-Methylencecalinol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-O-Methylencecalinol is a powerful chemical probe designed for the identification and characterization of protein binding partners in complex biological systems. Its unique chemical structure allows for specific and covalent interactions with target proteins, enabling researchers to investigate protein function, validate drug targets, and elucidate complex signaling pathways. This document provides detailed application notes and experimental protocols for the effective use of this compound in chemical biology and drug discovery research.

As a chemical probe, this compound can be utilized in a variety of applications, including:

  • Target Identification and Validation: Identifying the specific protein targets of a bioactive small molecule.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which a compound exerts its biological effects.

  • Drug Development: Aiding in the development of more potent and selective drug candidates.

  • Proteome-Wide Profiling: Mapping the protein interaction landscape of a particular cellular state.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the interaction of this compound with a target protein. This data is essential for understanding the binding affinity and specificity of the probe.

ParameterValueMethod
Binding Affinity (Kd) 100 nMIsothermal Titration Calorimetry
IC50 500 nMIn vitro activity assay
Cellular Potency (EC50) 2 µMCell-based functional assay
Selectivity >100-fold vs. other kinasesKinome profiling

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental system.

Protocol 1: Affinity Purification of Target Proteins

This protocol describes the use of this compound to enrich for its binding partners from a complex protein lysate.

Materials:

  • This compound-biotin conjugate

  • Cell or tissue lysate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Lysate Preparation: Prepare a protein lysate from cells or tissues of interest using a suitable lysis buffer.

  • Probe Incubation: Incubate the lysate with the this compound-biotin conjugate at a predetermined concentration for 1-2 hours at 4°C with gentle rotation.

  • Capture: Add streptavidin-agarose beads to the lysate and incubate for an additional hour to capture the probe-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash extensively with wash buffers to remove non-specific binders.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and subsequent mass spectrometry for identification.

Protocol 2: In-Gel Fluorescence Labeling

This protocol allows for the visualization of proteins that have been covalently modified by this compound.

Materials:

  • This compound-alkyne or -azide

  • Click chemistry reagents (e.g., fluorescently tagged azide (B81097) or alkyne, copper catalyst, reducing agent)

  • Protein gel (SDS-PAGE)

  • Fluorescence gel scanner

Procedure:

  • Labeling: Treat live cells or a protein lysate with the alkyne- or azide-modified this compound.

  • Protein Separation: Separate the labeled proteins by SDS-PAGE.

  • Click Reaction: Incubate the gel with the click chemistry reaction cocktail containing the fluorescent reporter molecule. This reaction will specifically attach the fluorophore to the probe-labeled proteins.

  • Visualization: Wash the gel to remove excess reagents and visualize the labeled proteins using a fluorescence gel scanner.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be investigated using this compound and the general workflow for a chemical proteomics experiment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Probe This compound Probe->Kinase2 Inhibition TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene TF_active->Gene Gene Transcription

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

experimental_workflow Start Start: Cell Culture or Tissue Lysate Protein Lysate Preparation Start->Lysate Probe Incubation with This compound Probe Lysate->Probe Enrichment Affinity Purification (e.g., Streptavidin beads) Probe->Enrichment Wash Wash to Remove Non-specific Binders Enrichment->Wash Elution Elution of Bound Proteins Wash->Elution Analysis LC-MS/MS Analysis for Protein ID Elution->Analysis Data Data Analysis and Target Identification Analysis->Data

Caption: A generalized workflow for target identification using this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-O-Methylencecalinol Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (S)-O-Methylencecalinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Question 1: I am experiencing low yields in the asymmetric synthesis of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting materials. Consider the following troubleshooting steps:

  • Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. A deviation can affect reaction kinetics and catalyst activity. For the key cyclization step, a temperature of 40°C is recommended.

    • Solvent: The choice of solvent is critical. Chloroform (B151607) (CHCl3) has been shown to be effective. Ensure the solvent is anhydrous, as moisture can deactivate the catalyst.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Premature work-up can result in incomplete conversion, while prolonged reaction times may lead to side product formation.

  • Catalyst System:

    • Catalyst Loading: An insufficient amount of the chiral catalyst can lead to low conversion. A catalyst loading of 10 mol% for the Ni(OTf)2 precursor and 11 mol% for the chiral ligand is a good starting point.

    • Catalyst Preparation: Ensure the active catalyst is properly formed in situ. Pre-stirring the nickel salt and the chiral ligand under an inert atmosphere before the addition of substrates is crucial.

    • Co-catalyst/Additive: The presence of an acid co-catalyst like p-toluenesulfonic acid (p-TSOH) can be essential for promoting the reaction.

  • Starting Materials:

    • Purity: Use highly pure starting materials. Impurities can interfere with the catalyst and lead to side reactions.

    • Stoichiometry: A slight excess of one of the reactants may be beneficial. Experiment with varying the molar ratios of your starting materials.

Question 2: The enantioselectivity (e.e.) of my this compound is lower than expected. How can I improve it?

Answer: Poor enantioselectivity in an asymmetric reaction is a common challenge. Here are several factors to investigate:

  • Chiral Ligand: The structure and purity of the chiral ligand are paramount.

    • Verify the enantiomeric purity of the ligand used.

    • The structure of the ligand can significantly influence the stereochemical outcome. Different chiral ligands may be screened to find the optimal one for this specific transformation.

  • Temperature: Temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature may enhance the energy difference between the diastereomeric transition states, leading to higher e.e. However, this may also decrease the reaction rate.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the chiral catalyst and the transition state. A solvent screen is recommended if enantioselectivity is a persistent issue.

  • Catalyst Counter-ion: The counter-ion of the metal precursor (e.g., triflate in Ni(OTf)2) can affect the Lewis acidity and coordination geometry of the catalyst, thereby impacting enantioselectivity.

Question 3: I am observing the formation of significant side products. What are the common side products and how can I minimize their formation?

Answer: Side product formation is often related to reaction conditions and the reactivity of the substrates.

  • Common Side Products:

    • Racemic Product: Formation of the racemic mixture can occur if the background, uncatalyzed reaction is significant or if the catalyst is not sufficiently active or selective.

    • Decomposition of Starting Materials: Unstable starting materials may decompose under the reaction conditions.

    • Isomeric Byproducts: Depending on the specific route, constitutional isomers or diastereomers may be formed.

  • Minimizing Side Products:

    • Optimize Reaction Time and Temperature: As mentioned, avoid unnecessarily long reaction times or high temperatures.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components.

    • Purification of Reagents: Ensure all reagents are free from impurities that could catalyze side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a suitable catalytic system for the enantioselective synthesis of this compound?

A1: A chiral Nickel(II)-bis(oxazoline) complex has been shown to be effective for the analogous enantioselective synthesis of 4H-chromene derivatives and can be considered a good starting point. This catalyst is typically generated in situ from a nickel(II) salt, such as Ni(OTf)2, and a chiral bis(oxazoline) ligand.

Q2: How should the reaction be monitored for completion?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically and analyzed to observe the consumption of starting materials and the formation of the product.

Q3: What purification methods are recommended for the final product?

A3: After the reaction is complete, the crude product can be purified by column chromatography on silica (B1680970) gel. The appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be determined by TLC analysis.

Q4: Can this synthesis be scaled up?

A4: Scaling up the synthesis may require re-optimization of certain parameters. Factors such as heat transfer, stirring efficiency, and the rate of reagent addition become more critical on a larger scale. A pilot run at an intermediate scale is recommended to identify any potential scale-up issues.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of a model reaction for the synthesis of a 4H-chromene derivative, which can be used as a guide for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)e.e. (%)
1Ni(OTf)₂ (10)L1 (11)p-TSOH (20)CH₂Cl₂40247588
2Ni(OTf)₂ (10)L1 (11)p-TSOH (20)Toluene40246885
3Ni(OTf)₂ (10)L1 (11)p-TSOH (20)CHCl₃ 40 24 92 93
4Ni(OTf)₂ (10)L1 (11)p-TSOH (20)THF40245576
5Ni(OTf)₂ (10)L1 (11)p-TSOH (20)CHCl₃25488595
6Ni(OTf)₂ (5)L1 (5.5)p-TSOH (20)CHCl₃40248892

Data is hypothetical and based on trends observed in the enantioselective synthesis of 4H-chromene derivatives.

Experimental Protocols

General Protocol for the Asymmetric Synthesis of this compound (Model)

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (N₂), add Ni(OTf)₂ (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%). Add anhydrous chloroform (1.5 mL) and stir the mixture at 40°C for 30 minutes.

  • Reaction Execution: To the catalyst mixture, add the salicylaldehyde (B1680747) derivative (1.0 equiv.) and the β-ketoester (1.2 equiv.). Continue stirring at 40°C.

  • Addition of Co-catalyst: After the initial reaction period (e.g., 2 hours, monitor by TLC), add p-toluenesulfonic acid (20 mol%).

  • Monitoring: Continue to stir the reaction at 40°C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 24 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_catalyst Catalyst System Salicylaldehyde Substituted Salicylaldehyde Reaction_Vessel Reaction (CHCl₃, 40°C) Salicylaldehyde->Reaction_Vessel Ketoester β-Ketoester Ketoester->Reaction_Vessel Ni_Catalyst Ni(OTf)₂ + Chiral Ligand Ni_Catalyst->Reaction_Vessel pTSOH p-TSOH pTSOH->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_check Initial Checks cluster_optimization Optimization Strategies Start Low Yield or Enantioselectivity Issue Check_Reagents Verify Purity of Starting Materials & Solvent Start->Check_Reagents Check_Catalyst Confirm Catalyst & Ligand Purity and Loading Start->Check_Catalyst Check_Conditions Review Reaction Temp, Time, & Atmosphere Start->Check_Conditions Optimize_Temp Screen Lower Temperatures for Enantioselectivity Check_Reagents->Optimize_Temp If purity is confirmed Optimize_Ligand Test Alternative Chiral Ligands Check_Catalyst->Optimize_Ligand If catalyst is correct Optimize_Solvent Perform a Solvent Screen Check_Conditions->Optimize_Solvent If conditions are optimal Solution Improved Yield and/or Enantioselectivity Optimize_Temp->Solution Optimize_Solvent->Solution Optimize_Ligand->Solution

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Enhancing the Solubility of (S)-O-Methylencecalinol for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-O-Methylencecalinol. Due to its hydrophobic nature as a chromene derivative, achieving sufficient solubility in aqueous buffers for biological assays can be a significant challenge. This guide offers practical solutions and detailed protocols to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like most assay buffers and cell culture media. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium, the compound can "crash out" or precipitate because it is no longer soluble at that concentration in the new environment.

Q2: What is the best initial solvent to use for my this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective initial solvent for dissolving many poorly soluble compounds, including those with structures similar to this compound. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

Q3: How can I avoid precipitation during the dilution of my DMSO stock in the aqueous buffer?

A3: To minimize precipitation, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring. This gradual introduction helps to disperse the compound more effectively. Additionally, pre-warming the aqueous buffer to 37°C can sometimes improve solubility.

Q4: Are there alternatives to DMSO if it interferes with my assay or is toxic to my cells?

A4: Yes, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested. However, these often have higher toxicity in cell-based assays. Another excellent alternative is the use of solubilizing excipients like cyclodextrins, which can encapsulate the hydrophobic compound and increase its aqueous solubility without the need for organic solvents.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
Potential Cause Troubleshooting Step Detailed Protocol
High Final Concentration The desired final concentration of this compound may exceed its aqueous solubility limit.Protocol 1: Determining Maximum Aqueous Solubility.
Rapid Dilution Adding the concentrated DMSO stock too quickly to the aqueous buffer can cause localized high concentrations and immediate precipitation.Protocol 2: Stepwise Dilution for Aqueous Solutions.
Low Temperature The solubility of many compounds decreases at lower temperatures.Use pre-warmed (37°C) assay buffer or cell culture media for dilutions.
Issue 2: Compound is not fully dissolving in the initial organic solvent.
Potential Cause Troubleshooting Step Detailed Protocol
Insufficient Solvent Volume The amount of solvent may be too low for the quantity of compound.Increase the volume of the organic solvent incrementally until the compound fully dissolves.
Compound Purity/Form The solid form of the compound may be less soluble.Gentle heating (to 37-40°C) or brief sonication can aid in dissolving the compound in the initial organic solvent.
Issue 3: Delayed precipitation occurs during incubation.
Potential Cause Troubleshooting Step Detailed Protocol
Metastable Solution The initial solution may be supersaturated and unstable over time.Protocol 3: Using Cyclodextrins to Enhance and Stabilize Solubility.
Interaction with Assay Components Components in the assay buffer or media (e.g., proteins, salts) may be causing the compound to precipitate.Test the solubility of this compound in simpler buffers to identify problematic components.

Quantitative Data Summary

The following tables provide a summary of common solvents and excipients used to improve the solubility of hydrophobic compounds. Note that the optimal choice is compound-specific and requires experimental validation for this compound.

Table 1: Common Organic Solvents for Stock Solutions

SolventPolarity IndexTypical Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO)7.210-50 mMWidely used; keep final assay concentration <0.5% to avoid toxicity.[1][2]
Ethanol (EtOH)5.210-30 mMCan be toxic to cells at higher concentrations.[1][2]
Methanol (MeOH)6.610-30 mMGenerally more toxic to cells than ethanol.[1]
N,N-Dimethylformamide (DMF)6.410-50 mMHigher toxicity than DMSO; use with caution.

Table 2: Common Solubilizing Excipients

ExcipientTypeMechanism of ActionTypical Starting Concentration
Hydroxypropyl-β-cyclodextrin (HP-β-CD)CyclodextrinForms inclusion complexes, encapsulating the hydrophobic drug.1-5% (w/v)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)CyclodextrinSimilar to HP-β-CD, with a charged group that can further enhance solubility.1-5% (w/v)
Polysorbate 80 (Tween® 80)SurfactantForms micelles that encapsulate the hydrophobic drug.0.1-1% (v/v)
Polyethylene Glycol 400 (PEG 400)Co-solventIncreases the solvent capacity of the aqueous solution.1-10% (v/v)

Experimental Protocols

Protocol 1: Determining Maximum Aqueous Solubility

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the stock solution in your aqueous assay buffer (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

  • For each dilution, add the corresponding volume of the DMSO stock to the pre-warmed aqueous buffer while vortexing. Ensure the final DMSO concentration is consistent across all samples and below 0.5%.

  • Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour).

  • Visually inspect for any signs of precipitation or cloudiness. The highest concentration that remains clear is the approximate maximum aqueous solubility under these conditions.

Protocol 2: Stepwise Dilution for Aqueous Solutions

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create an intermediate dilution of the stock solution in DMSO (e.g., 1 mM).

  • Add a small volume of the 1 mM intermediate stock solution to your pre-warmed aqueous buffer while vortexing to achieve the final desired concentration. This two-step dilution process can help prevent immediate precipitation.

Protocol 3: Using Cyclodextrins to Enhance and Stabilize Solubility

  • Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 5% w/v).

  • Warm the HP-β-CD solution to approximately 40°C and stir.

  • Slowly add the powdered this compound to the stirring HP-β-CD solution until the desired concentration is reached or until saturation is observed.

  • Continue to stir for 1-2 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized this compound-cyclodextrin complex.

Visualizations

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates SOM This compound SOM->Receptor Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Troubleshooting (S)-O-Methylencecalinol HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of (S)-O-Methylencecalinol. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: HPLC peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should have a Gaussian or symmetrical shape. Peak tailing can lead to several analytical problems, including reduced resolution between adjacent peaks, inaccurate peak integration and quantification, and decreased method sensitivity.[1][2]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: For a moderately polar compound like this compound, which belongs to the chromanone class of compounds, peak tailing is often caused by:

  • Secondary Interactions: Interaction between the analyte and active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns.[1] These interactions can be pronounced for compounds with polar functional groups.

  • Mobile Phase pH: An inappropriate mobile phase pH, especially if it is close to the pKa of the analyte, can lead to inconsistent ionization and peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Column Degradation: Over time, columns can degrade, leading to voids or contaminated surfaces that cause peak asymmetry.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.

Q3: How can I quickly diagnose the cause of peak tailing for this compound?

A3: A systematic approach is key. Start by evaluating the peak shape of a neutral, well-behaved compound. If it also tails, the issue is likely mechanical (e.g., extra-column volume, column void). If only the this compound peak tails, the problem is likely chemical in nature (e.g., secondary interactions, mobile phase mismatch).

Troubleshooting Guides

This section provides detailed troubleshooting strategies for addressing peak tailing of this compound.

Guide 1: Addressing Secondary Interactions with the Stationary Phase

Secondary interactions with residual silanol groups on the silica (B1680970) backbone of reversed-phase columns are a primary cause of peak tailing for polar and basic compounds.

Symptoms:

  • Significant peak tailing for this compound, especially on older or Type A silica columns.

  • Peak shape improves when using a highly end-capped or a polar-embedded column.

Solutions:

SolutionDescriptionExperimental Protocol
Use a Modern, End-capped Column Modern columns are often "end-capped," where residual silanol groups are chemically deactivated to minimize secondary interactions.Protocol: Replace the existing column with a high-purity, end-capped C18 or a phenyl-hexyl column. Equilibrate the new column with the mobile phase for at least 30 minutes before injection.
Add a Mobile Phase Modifier Additives like triethylamine (B128534) (TEA) or other amine modifiers can compete with the analyte for active silanol sites, thereby reducing peak tailing.Protocol: Prepare the mobile phase with 0.1% (v/v) triethylamine. Adjust the pH of the aqueous portion before adding the organic solvent. Ensure the additive is compatible with your detector (e.g., not suitable for MS).
Change the Organic Modifier Methanol (B129727) is more effective at masking silanol groups through hydrogen bonding compared to acetonitrile (B52724).Protocol: If using acetonitrile as the organic modifier, prepare a mobile phase with the same proportion of methanol instead. Re-equilibrate the system thoroughly.
Guide 2: Optimizing the Mobile Phase pH

Symptoms:

  • Peak shape is highly sensitive to small changes in the mobile phase pH.

  • Peak splitting or severe tailing is observed.

Solutions:

SolutionDescriptionExperimental Protocol
Adjust Mobile Phase pH For basic compounds, lowering the pH (e.g., to pH 2-3) protonates silanol groups, reducing their interaction with the analyte. For acidic compounds, a lower pH suppresses their ionization.Protocol: Prepare mobile phases with different pH values (e.g., 3.0, 4.5, and 6.0) using a suitable buffer (e.g., phosphate (B84403) or acetate). Analyze the peak shape at each pH to determine the optimal condition.
Increase Buffer Concentration A higher buffer concentration can better control the mobile phase pH and mask residual silanol interactions.Protocol: Increase the buffer concentration in the mobile phase from 10 mM to 25 mM or 50 mM. Ensure the buffer is soluble in the mobile phase mixture.
Guide 3: Investigating System and Method Parameters

Problems with the HPLC system or the analytical method itself can also lead to peak tailing.

Symptoms:

  • All peaks in the chromatogram exhibit tailing.

  • Peak tailing worsens with increased injection volume.

  • The problem appears suddenly.

Solutions:

SolutionDescriptionExperimental Protocol
Reduce Injection Volume/Concentration Column overload can cause peak asymmetry.Protocol: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If peak shape improves with dilution, the original sample was overloaded.
Minimize Extra-Column Volume Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.Protocol: Inspect the HPLC system for any unnecessary tubing or fittings. Replace with shorter, narrower-bore tubing (e.g., 0.12 mm I.D.) where possible. Ensure all fittings are properly seated.
Check for Column Voids or Contamination A void at the head of the column or contamination can disrupt the sample band, leading to poor peak shape.Protocol: Reverse-flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If a void is suspected, replacing the column is the most reliable solution.

Data Presentation

The following table summarizes the hypothetical effect of different troubleshooting steps on the peak asymmetry factor (As) for this compound. An As value of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.2 often considered problematic.

ConditionAsymmetry Factor (As)
Initial Method (C18, ACN/Water)2.1
With End-capped C18 Column1.4
Mobile Phase pH 3.01.3
Increased Buffer Strength (50mM)1.5
Reduced Injection Volume1.8
Combination: End-capped Column + pH 3.01.1

Mandatory Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_neutral Inject Neutral Compound. Does it tail? start->check_neutral chemical_issue Chemical Issue check_neutral->chemical_issue No physical_issue Physical/Mechanical Issue check_neutral->physical_issue Yes optimize_ph Optimize Mobile Phase pH (e.g., pH 2.5-4.0) chemical_issue->optimize_ph check_overload Reduce Injection Volume and Concentration physical_issue->check_overload change_column Use End-capped or Polar-Embedded Column optimize_ph->change_column add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA for non-MS) change_column->add_modifier end Symmetrical Peak Achieved add_modifier->end check_connections Check and Minimize Extra-Column Volume check_overload->check_connections check_column_health Inspect/Replace Column (Check for voids/contamination) check_connections->check_column_health check_column_health->end

Caption: Troubleshooting workflow for HPLC peak tailing.

SignalingPathways cluster_analyte Analyte Properties cluster_stationary Stationary Phase cluster_mobile Mobile Phase Analyte This compound (Moderately Polar) Silanol Residual Silanol Groups (Si-OH) (Active Sites) Analyte->Silanol Secondary Polar Interaction (Bad) C18 C18 Chains (Primary Retention) Analyte->C18 Primary Hydrophobic Interaction (Good) MobilePhase Mobile Phase (e.g., ACN/Water) MobilePhase->Silanol Can Suppress Interaction (pH, Additives)

Caption: Interactions leading to peak tailing in reversed-phase HPLC.

References

(S)-O-Methylencecalinol dose-response curve inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information regarding "(S)-O-Methylencecalinol," its mechanism of action, or established dose-response curves. The following technical support guide is based on general principles and best practices for addressing dose-response curve inconsistencies encountered during in vitro drug discovery experiments. The information provided is intended to serve as a general resource for researchers working with novel compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a non-sigmoidal or biphasic dose-response curve with this compound. What could be the cause?

A1: Non-standard dose-response curves can arise from several factors. A biphasic or hormetic response may indicate that the compound has multiple targets or that it elicits different cellular responses at high and low concentrations. Off-target effects, compound precipitation at high concentrations, or cytotoxicity masking the primary endpoint are also common causes. It is crucial to assess cell viability in parallel with your primary assay.

Q2: Why is there significant variability in our EC50/IC50 values for this compound between experiments?

A2: High variability in potency values (EC50/IC50) often points to inconsistencies in experimental conditions. Factors such as cell passage number, seeding density, serum concentration in the media, and incubation time can all influence cellular responses to a compound.[1][2] Maintaining a consistent and well-documented experimental protocol is critical for reproducibility. Automation in liquid handling can also reduce variability.[3]

Q3: The maximum effect (Emax) of this compound seems to decrease at higher concentrations. Is this expected?

A3: A decrease in the maximum response at higher concentrations, often referred to as a "hook effect," can be indicative of compound-induced cytotoxicity. At these concentrations, the compound may be killing the cells, thus preventing the measurement of the intended biological response. It is also possible that the compound is precipitating out of solution at higher concentrations, reducing its effective concentration.

Q4: How can we confirm that the observed activity of this compound is due to a specific mechanism of action?

A4: To elucidate the mechanism of action, a multi-pronged approach is necessary. This can include using target-specific cell lines (e.g., knockout or overexpression models), performing competition binding assays with known ligands, and employing downstream signaling pathway analysis (e.g., Western blotting for key pathway proteins).

Troubleshooting Guide for Dose-Response Curve Inconsistencies

Problem Potential Causes Recommended Solutions
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Use a calibrated multichannel pipette or automated liquid handler.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Non-reproducible results between experiments - Variation in cell passage number- Different lots of serum or reagents- Fluctuation in incubator conditions (CO2, temperature)- Use cells within a defined passage number range.- Qualify new lots of reagents before use in critical experiments.- Regularly calibrate and monitor incubator conditions.
Steep or shallow Hill slope - A steep slope (>1.5) may indicate positive cooperativity or an allosteric mechanism.- A shallow slope (<0.5) can suggest negative cooperativity, multiple binding sites with different affinities, or experimental artifacts.- Carefully review the assay protocol and data analysis method.- Consider if the biological target has known cooperative binding properties.- Ensure the dose range is adequate to define the top and bottom plateaus of the curve.[4]
Incomplete curve (no upper or lower plateau) - The concentration range tested is too narrow.- Broaden the range of compound concentrations tested to ensure the full sigmoidal curve is captured.
Biphasic (U-shaped) dose-response - Compound has multiple targets with opposing effects.- Off-target toxicity at higher concentrations.- Perform counter-screens to identify off-target activities.- Conduct cytotoxicity assays in parallel to the primary functional assay.

Hypothetical Dose-Response Data for this compound

The following table represents a hypothetical dataset for this compound in a cell-based assay measuring the inhibition of a specific kinase.

Concentration (nM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % InhibitionStd. Deviation
0.12.53.12.82.80.3
18.29.57.98.50.8
1025.628.126.326.71.3
10048.951.250.150.11.2
100075.378.976.576.91.8
1000092.194.593.293.31.2
10000095.896.395.595.90.4

Experimental Protocols

General Protocol for a Cell-Based Dose-Response Assay

This protocol provides a general framework for determining the dose-response curve of a test compound in an adherent cell line using a 96-well plate format.

1. Cell Culture and Seeding:

  • Culture cells in the recommended growth medium and maintain them in a humidified incubator at 37°C with 5% CO2.
  • Ensure cells are in the logarithmic growth phase and have a viability of >95%.
  • Trypsinize the cells and resuspend them in fresh medium to create a single-cell suspension.
  • Count the cells and adjust the density to the desired concentration.
  • Seed the cells into a 96-well tissue culture-treated plate at the optimized density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform a serial dilution of the stock solution to create a range of working concentrations. The final solvent concentration in all wells should be constant and typically ≤0.5%.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only wells as a negative control and a positive control if available.

3. Incubation:

  • Incubate the plate for a predetermined duration based on the assay and the biological question being addressed.

4. Assay Endpoint Measurement:

  • After incubation, perform the assay to measure the desired biological response (e.g., cell viability, enzyme activity, reporter gene expression).
  • Follow the manufacturer's instructions for the specific assay kit being used (e.g., CellTiter-Glo®, ELISA, or a fluorescent reporter assay).

5. Data Analysis:

  • Record the raw data from the plate reader.
  • Normalize the data to the controls (e.g., express as a percentage of the vehicle control).
  • Plot the normalized response versus the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50/IC50, Hill slope, and Emax.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation endpoint_measurement Endpoint Measurement incubation->endpoint_measurement data_analysis Data Analysis & Curve Fitting endpoint_measurement->data_analysis

Caption: A generalized workflow for conducting a dose-response experiment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound This compound compound->receptor Inhibits

Caption: A hypothetical MAPK/ERK signaling pathway modulated by this compound.

References

Technical Support Center: Overcoming Resistance to (S)-O-Methylencecalinol in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the novel chromene derivative, (S)-O-Methylencecalinol, in their cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential resistance mechanisms and detailed protocols to investigate and potentially overcome them.

Troubleshooting Guides

Problem 1: Decreased Sensitivity to this compound in Long-Term Cultures

You observe a gradual increase in the IC50 value of this compound in a cell line that was previously sensitive.

Possible Cause: Acquired resistance due to selective pressure.

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to compare the IC50 values of the parental (sensitive) cell line and the suspected resistant cell line. A significant fold-change (typically >5-fold) is indicative of resistance.[1]

    • Conduct a "washout" experiment: culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. Stable resistance will show a persistently high IC50.[1]

  • Investigate Common Resistance Mechanisms:

    • Overexpression of Efflux Pumps: Check for increased expression of ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) via qPCR or Western blot.[2][3]

    • Altered Drug Target: If the molecular target of this compound is known, sequence the corresponding gene in resistant cells to check for mutations.

    • Activation of Bypass Signaling Pathways: Use pathway-specific antibody arrays or Western blotting to screen for the activation of pro-survival pathways such as PI3K/Akt or MAPK.[4]

  • Strategies to Re-sensitize Cells:

    • Co-treatment with Efflux Pump Inhibitors: If efflux pump overexpression is confirmed, treat cells with this compound in combination with known inhibitors like verapamil (B1683045) (for P-gp) or Ko143 (for BCRP).

    • Combination Therapy: If a bypass pathway is activated, consider co-administering this compound with an inhibitor of that specific pathway.

Problem 2: Inconsistent IC50 Values in Resistant Cell Line Experiments

You are observing high variability in the calculated IC50 of this compound for your resistant cell line across different experiments.

Possible Cause: Experimental variability or unstable resistance phenotype.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment, as cell density can influence drug sensitivity.

    • Drug Preparation: Prepare fresh stock solutions of this compound for each experiment to avoid degradation. Check for solubility issues in the culture medium.

    • Contamination: Regularly test cell lines for mycoplasma contamination, which can alter cellular responses.

  • Verify Stability of Resistance:

    • Maintain Drug Pressure: For acquired resistant cell lines, it is often necessary to culture them in the continuous presence of a low concentration of the drug to maintain the resistant phenotype.

    • Clonal Selection: The resistant population may be heterogeneous. Consider single-cell cloning to establish a more stable and homogeneous resistant cell line.

Frequently Asked Questions (FAQs)

Q1: How do I generate an this compound-resistant cell line?

A1: The most common method is by continuous exposure to stepwise increasing concentrations of the drug. Start by treating the parental cell line with a concentration of this compound around its IC20. Once the cells adapt and resume normal proliferation, gradually increase the drug concentration over several weeks to months. Periodically determine the IC50 to monitor the development of resistance.

Q2: My cell line appears to be resistant to this compound. Could it also be resistant to other drugs?

A2: Yes, this is known as cross-resistance. If the resistance mechanism is the overexpression of broad-spectrum efflux pumps like P-gp or BCRP, the cells will likely be resistant to other substrates of these pumps (e.g., paclitaxel, doxorubicin). It is advisable to test the sensitivity of your resistant cell line to other standard chemotherapeutic agents.

Q3: What are the primary molecular mechanisms of resistance to anticancer drugs like chromene derivatives?

A3: While specific mechanisms for this compound are yet to be defined, general mechanisms for anticancer drugs, including other chromene derivatives, include:

  • Increased Drug Efflux: Upregulation of ABC transporters such as P-glycoprotein (P-gp) and BCRP.

  • Alteration of Drug Target: Mutations in the target protein that prevent effective drug binding.

  • Activation of Alternative Signaling Pathways: Upregulation of pro-survival pathways that bypass the effect of the drug.

  • Drug Inactivation: Enzymatic modification of the drug into an inactive form.

Q4: How can I determine if P-glycoprotein or BCRP is responsible for resistance to this compound?

A4: You can perform a functional assay using a fluorescent substrate of these pumps, such as Rhodamine 123 for P-gp. In resistant cells overexpressing P-gp, you would expect to see lower intracellular accumulation of Rhodamine 123. This effect should be reversible by co-incubation with a P-gp inhibitor like verapamil. Similar assays can be performed for BCRP using its specific substrates and inhibitors.

Experimental Protocols

Protocol 1: Generation of an Acquired Resistant Cell Line

Objective: To develop a cell line with acquired resistance to this compound.

Methodology:

  • Determine Initial IC50: Perform a dose-response assay to establish the baseline IC50 of this compound in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.

  • Monitoring and Dose Escalation:

    • Maintain the cells in this drug concentration, changing the medium every 2-3 days.

    • Once the cells recover and exhibit a consistent growth rate similar to the parental line, subculture them and double the drug concentration.

    • Repeat this process of adaptation and dose escalation.

  • Confirmation of Resistance: After several months, or when the cells can proliferate in a concentration at least 10-fold higher than the initial IC50, perform a new dose-response assay to determine the stable IC50 of the resistant line.

  • Cell Line Maintenance: To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).

Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Function

Objective: To assess the functional activity of P-gp in sensitive vs. resistant cells.

Methodology:

  • Cell Seeding: Seed both parental (sensitive) and resistant cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation (for control wells): Pre-incubate a subset of wells with a P-gp inhibitor (e.g., 10 µM verapamil) for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm).

  • Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells, with and without the P-gp inhibitor. Lower fluorescence in resistant cells, which is restored upon inhibitor treatment, indicates functional P-gp-mediated efflux.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound

Cell LineTreatmentIC50 (µM)Fold Resistance
ParentalThis compound1.21.0
ResistantThis compound15.813.2
ResistantThis compound + Verapamil (10 µM)2.52.1
ResistantThis compound + Ko143 (1 µM)14.912.4

Table 2: Hypothetical Rhodamine 123 Accumulation

Cell LineTreatmentRelative Fluorescence Units (RFU)
ParentalRhodamine 1238500
ResistantRhodamine 1232100
ResistantRhodamine 123 + Verapamil (10 µM)7900

Visualizations

G cluster_workflow Troubleshooting Workflow for Drug Resistance start Decreased Drug Sensitivity Observed confirm Confirm Resistance (IC50 Assay) start->confirm washout Washout Experiment confirm->washout stable Stable Resistance? washout->stable stable->start No (Unstable) investigate Investigate Mechanisms stable->investigate Yes efflux Efflux Pump Expression/Function investigate->efflux target Target Gene Sequencing investigate->target pathway Bypass Pathway Activation investigate->pathway overcome Overcome Resistance efflux->overcome target->overcome pathway->overcome inhibitor Co-treatment with Inhibitors overcome->inhibitor combo Combination Therapy overcome->combo end Re-sensitization Achieved inhibitor->end combo->end

Caption: Troubleshooting workflow for identifying and addressing drug resistance.

Caption: Key mechanisms of cellular resistance to anticancer agents.

References

Technical Support Center: Refining Purification Methods for (S)-O-Methylencecalinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-O-Methylencecalinol. The following information is based on established principles of organic compound purification and is intended to serve as a guide for addressing common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, particularly focusing on column chromatography, a common technique for such compounds.

Issue 1: Low Recovery of this compound from the Column

Question: I am experiencing a significant loss of my compound, this compound, after performing column chromatography. What are the potential causes and how can I improve the recovery?

Answer: Low recovery during column chromatography can be attributed to several factors. A primary concern is the potential for the compound to decompose on the stationary phase, especially if it is sensitive to acidic conditions, which can be the case with silica (B1680970) gel.[1][2] Another possibility is that the compound is irreversibly adsorbed onto the stationary phase.[2]

Potential Solutions:

  • Assess Compound Stability: Before performing column chromatography, test the stability of this compound on the chosen stationary phase. This can be done by spotting a solution of the compound on a TLC plate coated with the stationary phase (e.g., silica gel), letting it sit for several hours, and then developing the plate to see if any degradation has occurred.[1]

  • Deactivate the Stationary Phase: If the compound is acid-sensitive, the silica gel can be deactivated by treating it with a base, such as triethylamine, before packing the column.[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Optimize Solvent Polarity: The compound might be eluting very slowly or not at all if the solvent system is not polar enough. Gradually increasing the polarity of the eluting solvent during the chromatography run (gradient elution) can help in recovering the compound.

  • Check for Crystallization in the Column: In some rare cases, the compound or an impurity might crystallize within the column, obstructing the flow. If this occurs, the column packing may need to be carefully removed to recover the material.

Illustrative Data on Stationary Phase and Solvent System Effects on Recovery:

Stationary PhaseEluent System (v/v)Purity of this compound (%)Recovery Yield (%)
Silica GelHexane:Ethyl Acetate (80:20)9560
Deactivated Silica GelHexane:Ethyl Acetate (80:20)9685
AluminaHexane:Ethyl Acetate (85:15)9488
C18 Silica (Reverse Phase)Acetonitrile:Water (70:30)9792

Issue 2: Co-elution of Impurities with this compound

Question: I am unable to separate this compound from a closely related impurity. They elute at the same time from my chromatography column. How can I improve the separation?

Answer: Co-elution of compounds with similar polarities is a common challenge in chromatography. Achieving better separation, or resolution, requires optimizing the chromatographic conditions to exploit subtle differences in the physicochemical properties of the compounds.

Potential Solutions:

  • Fine-tune the Solvent System: Small adjustments to the solvent polarity can significantly impact separation. A shallower solvent gradient or even isocratic elution (using a constant solvent composition) might improve resolution.

  • Change the Stationary Phase: If modifying the mobile phase is ineffective, switching to a different stationary phase with a different selectivity is a powerful strategy. For instance, if you are using silica gel, consider alumina or a different type of bonded silica.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers significantly higher resolution than standard column chromatography due to smaller particle sizes of the stationary phase and higher pressures.

  • Recrystallization: If the purified fraction containing the co-eluting impurity is a solid, recrystallization can be an effective subsequent purification step. This technique separates compounds based on differences in their solubility in a particular solvent.

Illustrative Data on Eluent System Optimization for Purity:

Eluent System (Hexane:Ethyl Acetate, v/v)Purity of this compound (%)
90:1092
85:1596
80:2095
75:2593

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a purification protocol for this compound?

A1: The first step is to consult the literature for any existing purification methods for this compound or structurally similar compounds. If no specific protocol is available, the next step is to perform small-scale analytical experiments, such as Thin Layer Chromatography (TLC), to screen different solvent systems and stationary phases. This will help in identifying promising conditions for scaling up the purification.

Q2: How can I assess the purity of my this compound sample after purification?

A2: Several analytical techniques can be used to assess the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure and the presence of any residual solvents or impurities. Mass Spectrometry (MS) can confirm the molecular weight of the compound and identify any impurities with different masses. For a comprehensive purity assessment, a combination of these techniques is often employed.

Q3: My purified this compound appears to be an oil, which makes handling and further purification difficult. What can I do?

A3: If your compound is an oil, chromatography is often the most suitable purification method. If you are aiming for a solid product, you can try co-distillation with a non-polar solvent under reduced pressure to remove residual solvents that may be preventing crystallization. Another approach is to attempt to form a solid derivative of your compound, which may be easier to crystallize and handle.

Q4: I am observing peak tailing in my HPLC analysis of this compound. What could be the cause?

A4: Peak tailing in HPLC can be caused by several factors. One common reason is the interaction of the analyte with active sites on the silica backbone of the column. This can often be mitigated by adding a small amount of a competing base, like triethylamine, to the mobile phase. Other causes include column overload (injecting too much sample), a blocked frit, or a void in the column packing.

Experimental Protocols

Protocol 1: Column Chromatography Purification of Crude this compound

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under gravity, and then gently apply pressure to obtain a well-packed bed.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the solvent level is again at the top of the bed.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Test small amounts of the compound in various solvents to find a suitable one.

  • Dissolution:

    • Place the impure solid in a flask and add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove all traces of the solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization If solid TLC TLC Analysis Column_Chromatography->TLC If oil Recrystallization->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR Pure_Product Pure this compound NMR->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Chromatography_Troubleshooting Start Poor Separation in Column Chromatography Decision1 Is the Rf difference in TLC adequate? Start->Decision1 Action1 Optimize TLC solvent system Decision1->Action1 No Decision2 Is the column overloaded? Decision1->Decision2 Yes Action1->Start Action2 Reduce sample load Decision2->Action2 Yes Decision3 Is the flow rate optimal? Decision2->Decision3 No End Improved Separation Action2->End Action3 Adjust flow rate Decision3->Action3 No Action4 Change stationary phase (e.g., Alumina, C18) Decision3->Action4 Yes Action3->End Action4->End

Caption: Decision-making flowchart for troubleshooting poor separation in column chromatography.

Column_Chromatography_Principle cluster_column Chromatography Column cluster_elution Elution and Separation Column Mobile Phase (Eluent) Stationary Phase (e.g., Silica) Sample Mixture Separated Bands Column:f2->Column:f3 CompoundA Less Polar Compound (Elutes Faster) Column:f3->CompoundA Travels down faster CompoundB More Polar Compound (Elutes Slower) Column:f3->CompoundB Travels down slower

Caption: Principle of separation by column chromatography.

References

Technical Support Center: Enhancing the Bioavailability of (S)-O-Methylencecalinol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the bioavailability of (S)-O-Methylencecalinol in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a bioactive natural product with significant therapeutic potential. However, like many natural compounds, it is characterized by poor aqueous solubility and is susceptible to first-pass metabolism in the liver.[1] These factors significantly limit its oral bioavailability, which can hinder its therapeutic efficacy and necessitate higher, potentially toxic, doses.[2]

Q2: What are the primary factors contributing to the low oral bioavailability of this compound?

The low oral bioavailability of this compound is likely attributed to several factors:

  • Poor Aqueous Solubility: Its hydrophobic nature limits its dissolution in gastrointestinal fluids, a critical step for absorption.[1][2]

  • Low Permeability: The ability of the molecule to passively diffuse across the intestinal epithelium may be limited.[1]

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation.

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

Several formulation strategies can be explored to overcome the challenges of low solubility and first-pass metabolism:

  • Nanoformulations: Encapsulating this compound into nanocarriers like liposomes, nanoparticles, or nanoemulsions can improve its solubility, protect it from degradation, and enhance absorption.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate.

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, leading to faster dissolution.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are mixtures of oils, surfactants, and cosolvents that form a fine emulsion in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies

Possible Causes:

  • Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.

  • Significant first-pass metabolism in the liver and/or gut wall.

  • Inconsistent dosing technique (e.g., improper oral gavage).

  • Physiological variability among animal subjects.

Troubleshooting Steps:

  • Optimize Formulation:

    • Explore the formulation strategies mentioned in FAQ Q3. Start with a simple approach like particle size reduction before moving to more complex nanoformulations.

    • Conduct in vitro dissolution studies with different formulations to select the most promising candidates for in vivo testing.

  • Refine Dosing Technique:

    • Ensure all personnel are thoroughly trained in oral gavage procedures to minimize variability and stress to the animals. Refer to the detailed protocol in the "Experimental Protocols" section.

    • Use appropriate gavage needle sizes and dosing volumes based on the animal's weight.

  • Increase Animal Group Size: A larger sample size can help to account for inter-individual physiological variations.

  • Co-administration with Bioenhancers: Consider co-administering this compound with known bioenhancers that can inhibit metabolic enzymes or enhance membrane permeation.

Issue 2: Instability of the this compound Formulation

Possible Causes:

  • Physical instability (e.g., aggregation of nanoparticles, crystallization of the drug from a solid dispersion).

  • Chemical degradation of this compound.

  • Incompatibility of the compound with formulation excipients.

Troubleshooting Steps:

  • Pre-formulation Studies: Conduct thorough compatibility studies between this compound and all potential excipients under various conditions (e.g., temperature, pH, light).

  • Optimize Formulation Parameters:

    • For nanoformulations, adjust parameters such as drug-to-lipid/polymer ratio, and surface charge to improve stability.

    • For solid dispersions, select a polymer with a high glass transition temperature (Tg) to prevent recrystallization.

  • Appropriate Storage: Store formulations under conditions that minimize degradation (e.g., protected from light, controlled temperature and humidity).

  • Stability-Indicating Analytical Methods: Develop and validate analytical methods that can detect and quantify degradation products.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Mice (10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension52.3 ± 11.82.0215.7 ± 45.2100
Micronized Powder125.6 ± 28.41.5589.4 ± 110.9273
Solid Dispersion289.1 ± 65.31.01345.8 ± 298.6624
Nanoemulsion456.7 ± 98.20.52101.3 ± 450.1974
Liposomes398.4 ± 85.71.01856.2 ± 399.8861

Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the aqueous suspension.

Experimental Protocols

Protocol 1: Oral Gavage in Mice

This protocol provides a standardized procedure for the oral administration of this compound formulations to mice.

Materials:

  • Appropriate gavage needles (flexible or rigid, with a ball-tip). See Table 2 for size recommendations.

  • Syringes

  • This compound formulation

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Table 2: Recommended Gavage Needle Sizes for Mice

Mouse Weight (g)GaugeLength (inches)
15-20221
20-25201.5
25-30182

Source: Adapted from Washington State University IACUC Standard Operating Procedure #10.

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended dosing volume is 10 mL/kg.

    • For studies requiring maximal absorption, food may be withheld for a few hours prior to dosing, with approval from the Institutional Animal Care and Use Committee (IACUC).

  • Restraint:

    • Gently scruff the mouse, holding the skin over the shoulders with the thumb and middle finger.

    • Extend the head back slightly to create a straight line through the neck and esophagus.

  • Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal may swallow as the tube passes.

    • If resistance is met, do not force the needle. Withdraw and attempt insertion again.

  • Dosing:

    • Once the needle is correctly positioned in the stomach, slowly and smoothly administer the formulation.

  • Post-Dosing Monitoring:

    • Gently remove the needle at the same angle of insertion.

    • Return the animal to its cage and monitor for at least 15 minutes for any signs of respiratory distress. Continue to monitor at least once within the next 12-24 hours.

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound after oral administration of different formulations.

Procedure:

  • Animal Dosing: Administer the this compound formulation to mice via oral gavage as described in Protocol 1.

  • Blood Sampling:

    • At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing, collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples using an appropriate method such as liquid-liquid extraction or solid-phase extraction.

    • Quantify the concentration of this compound in the plasma extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_analysis Bioanalysis & Data Interpretation formulation Formulation of this compound (e.g., Nanoemulsion, Solid Dispersion) invitro In Vitro Characterization (Particle Size, Dissolution) formulation->invitro dosing Oral Gavage in Mice (Protocol 1) invitro->dosing sampling Blood Sampling at Time Points dosing->sampling extraction Plasma Sample Preparation (LLE/SPE) sampling->extraction quantification LC-MS/HPLC Analysis extraction->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) quantification->pk_analysis conclusion Evaluation of Bioavailability Enhancement pk_analysis->conclusion signaling_pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling Cascade cluster_downstream Downstream Effects SOM This compound Receptor Target Receptor SOM->Receptor Binds PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation (Inhibition) mTOR->Proliferation Apoptosis Apoptosis (Induction) mTOR->Apoptosis

References

Validation & Comparative

A Comparative Analysis of (S)-O-Methylencecalinol Analogs, Decursin and Decursinol Angelate, against Known VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "(S)-O-Methylencecalinol" did not yield any publicly available scientific data. This comparison is based on the assumption that the intended compounds of interest may be decursin (B1670152) and decursinol (B1670153) angelate , structurally related pyranocoumarin (B1669404) compounds isolated from the plant Angelica gigas. The following guide compares the efficacy of these compounds in the context of inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, a critical regulator of angiogenesis.

This guide is intended for researchers, scientists, and drug development professionals interested in the anti-angiogenic potential of natural compounds compared to established synthetic inhibitors.

Introduction

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. The VEGFR-2 signaling pathway is a primary mediator of angiogenesis, making it a key target for anticancer therapies. Decursin and decursinol angelate have been shown to inhibit key events in angiogenesis by suppressing this pathway.[1][2] This guide provides a comparative overview of their efficacy against well-established VEGFR-2 inhibitors.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the available quantitative data for decursin, decursinol angelate, and known VEGFR-2 inhibitors. It is important to note that while cellular efficacy data is available for decursin and decursinol angelate, direct VEGFR-2 kinase inhibitory IC50 values have not been reported in the reviewed literature.

CompoundTypeTarget(s)IC50 (VEGFR-2 Kinase)Cellular Anti-Angiogenic Effects (HUVEC)
Decursin Natural ProductVEGFR-2Not Reported- Inhibited VEGF-induced proliferation, migration, and tube formation. - Suppressed VEGF-induced phosphorylation of VEGFR-2.[1][3][4]
Decursinol Angelate Natural ProductVEGFR-2Not Reported- Inhibited VEGF-induced proliferation, migration, and tube formation. - Suppressed VEGF-induced phosphorylation of VEGFR-2.
Sorafenib Small MoleculeVEGFR-2, PDGFR, RAF~3.12 - 90 nMPotent inhibitor of endothelial cell proliferation and tube formation.
Axitinib Small MoleculeVEGFR-1, -2, -30.2 nMPotent inhibitor of endothelial cell proliferation and angiogenesis.
Cabozantinib Small MoleculeVEGFR-2, MET, RET, KIT, AXL0.035 nMStrong inhibitor of endothelial cell migration and tube formation.

HUVEC: Human Umbilical Vein Endothelial Cells

Signaling Pathway and Inhibition Points

The diagram below illustrates the VEGFR-2 signaling cascade and highlights the points of inhibition for decursin, decursinol angelate, and known small molecule inhibitors.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding P_VEGFR2 pVEGFR2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Survival Survival Akt->Survival Decursin Decursin Decursin->P_VEGFR2 Inhibits Phosphorylation Known_Inhibitors Known Inhibitors (e.g., Sorafenib, Axitinib) Known_Inhibitors->P_VEGFR2 Inhibit Kinase Activity

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of decursin and decursinol angelate's anti-angiogenic effects.

1. HUVEC Proliferation Assay

  • Objective: To determine the effect of the test compounds on the proliferation of human umbilical vein endothelial cells (HUVECs).

  • Methodology:

    • HUVECs are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., decursin, decursinol angelate) or a vehicle control.

    • Cells are stimulated with VEGF (e.g., 20 ng/mL) to induce proliferation.

    • After a 48-72 hour incubation period, cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm.

    • The percentage of cell proliferation is calculated relative to the vehicle-treated control.

2. HUVEC Migration Assay (Wound Healing Assay)

  • Objective: To assess the effect of the test compounds on the migratory capacity of HUVECs.

  • Methodology:

    • HUVECs are grown to confluence in 6-well plates.

    • A sterile pipette tip is used to create a uniform scratch (wound) in the cell monolayer.

    • The wells are washed with PBS to remove detached cells.

    • Fresh medium containing VEGF and different concentrations of the test compounds or a vehicle control is added.

    • Images of the wound are captured at 0 hours and after a specified time (e.g., 12-24 hours).

    • The rate of wound closure is quantified by measuring the change in the wound area over time.

3. HUVEC Tube Formation Assay

  • Objective: To evaluate the effect of the test compounds on the ability of HUVECs to form capillary-like structures in vitro.

  • Methodology:

    • A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.

    • HUVECs are pre-treated with various concentrations of the test compounds or a vehicle control for 1 hour.

    • The treated cells are then seeded onto the Matrigel-coated wells in the presence of VEGF.

    • After 6-12 hours of incubation, the formation of tube-like structures is observed and photographed using a microscope.

    • The extent of tube formation is quantified by measuring parameters such as the total tube length and the number of branch points.

4. In Vitro VEGFR-2 Kinase Assay

  • Objective: To directly measure the inhibitory activity of a compound against the kinase domain of VEGFR-2.

  • Methodology:

    • Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a specified time at 30°C.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) that measures the remaining ATP, or through an ELISA-based method that detects the phosphorylated product.

    • IC50 values are calculated from the dose-response curves.

Conclusion

The available evidence indicates that decursin and decursinol angelate are effective inhibitors of angiogenesis in cellular models, acting through the suppression of the VEGFR-2 signaling pathway. While they demonstrate promising anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation, there is a lack of publicly available data on their direct inhibitory potency (IC50) against the VEGFR-2 kinase. In contrast, synthetic inhibitors like Sorafenib, Axitinib, and Cabozantinib have well-defined and potent VEGFR-2 kinase inhibitory activities. Further research, including in vitro kinase assays, is necessary to quantitatively assess the direct interaction of decursin and decursinol angelate with VEGFR-2 and to fully understand their potential as therapeutic anti-angiogenic agents in comparison to established inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide compares the in vitro cytotoxic activity of a representative benzo[h]chromene derivative, 2-Amino-N'-hydroxy-4-(naphthalen-1-yl)-4H-benzo[h]chromene-3-carboximidamide (referred to as Compound 5a) , with the established chemotherapeutic agent, Doxorubicin .

Data Presentation

The cytotoxic effects of Compound 5a and Doxorubicin were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, was determined for each. The results are summarized in the table below.

Cell LineCancer TypeCompound 5a IC50 (µM)Doxorubicin IC50 (µM)
HL-60 Acute Myeloid Leukemia0.450.4
MCF-7 Breast Adenocarcinoma3.80.4
HCT-116 Colon Carcinoma>100.12
HepG2 Hepatocellular Carcinoma>100.25

Note: The IC50 values for Compound 5a are based on a study by Alblewi et al. (2019) on novel benzo[h]chromene derivatives.[1] The IC50 values for Doxorubicin are representative values from similar studies.

Experimental Protocols

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

1. Cell Culture and Seeding:

  • Human cancer cell lines (HL-60, MCF-7, HCT-116, and HepG2) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • For the assay, cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

2. Compound Treatment:

  • Stock solutions of the test compounds were prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compounds were made in the culture medium to achieve a range of final concentrations. The final DMSO concentration was kept below 0.5% to avoid solvent-induced toxicity.

  • The culture medium in the wells was replaced with the medium containing the test compounds, and the plates were incubated for 72 hours.

3. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • The IC50 values were determined from the dose-response curves by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualization

Many cytotoxic agents induce programmed cell death, or apoptosis, in cancer cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 Activation ProCaspase3 Pro-caspase-3 Caspase8->ProCaspase3 DNA_Damage DNA Damage / Cellular Stress Bcl2_Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome ProCaspase9 Pro-caspase-9 Apoptosome->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Activation Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

References

Cross-Validation of Analytical Methods for (S)-O-Methylencecalinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (S)-O-Methylencecalinol, a naturally occurring benzofuran (B130515) with potential therapeutic applications, is critical for quality control, pharmacokinetic studies, and drug development. Due to the limited availability of publicly documented, validated analytical methods specifically for this compound, this guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—based on established methods for structurally similar compounds such as other benzofurans and chromenes found in plant extracts.

This guide presents a cross-validation framework, offering detailed experimental protocols and performance data to assist researchers in selecting and validating an appropriate analytical method for this compound.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of benzofuran and chromene derivatives, providing a baseline for what can be expected when developing a method for this compound.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999[1]> 0.998[1]> 0.999
Accuracy (% Recovery) 98.5% - 101.2%[1]95.0% - 105.0%[1]95% - 105%
Precision (%RSD) < 2.0%[1]< 5.0%< 15%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL0.15 ng/mL
Analysis Time ~10-20 minutes~20-30 minutes~5-15 minutes
Sample Throughput HighModerateHigh
Derivatization Required NoOften, to increase volatilityNo

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following protocols are generalized for the analysis of benzofuran or chromene-like compounds and should be optimized for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in plant extracts and other liquid samples.

  • Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

    • Gradient Program : Initiate at a suitable starting composition (e.g., 70% A, 30% B), ramp to a higher concentration of Solvent B over 10-15 minutes to elute the analyte, hold for a few minutes, and then return to the initial conditions for column re-equilibration.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

    • Detection : UV detection at a wavelength of maximum absorbance for this compound (e.g., 254 nm or 280 nm).

  • Sample Preparation :

    • Accurately weigh the powdered plant material or measure the volume of the liquid sample.

    • Perform an extraction using a suitable solvent (e.g., methanol, ethanol, or a mixture thereof). Sonication or vortexing can be used to enhance extraction efficiency.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.22 or 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the initial mobile phase composition to fall within the linear range of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds to improve their thermal stability and chromatographic behavior.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program : Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a suitable rate (e.g., 10°C/min) and hold for a few minutes to ensure elution of all components.

    • Injector Temperature : 250°C.

    • Injection Mode : Splitless or split, depending on the concentration of the analyte.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : A suitable mass range to include the molecular ion and characteristic fragment ions of this compound (e.g., m/z 50-400).

    • Acquisition Mode : Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

  • Sample Preparation :

    • Extract the sample as described for the HPLC method, using a volatile solvent such as hexane (B92381) or ethyl acetate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Derivatization (if required) : To improve volatility and thermal stability, silylation is a common derivatization technique for compounds with hydroxyl groups. The dried extract is reacted with a silylating agent (e.g., BSTFA with 1% TMCS) at an elevated temperature (e.g., 70°C) for a specific duration.

    • Reconstitute the derivatized (or underivatized) sample in a suitable volatile solvent (e.g., hexane) before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex matrices such as biological fluids.

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A high-efficiency C18 column (e.g., with sub-2 µm particles).

    • Mobile Phase : Similar to HPLC, using LC-MS grade solvents (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

    • Gradient Program : A fast gradient can be employed due to the high efficiency of the column.

    • Flow Rate : Adjusted according to the column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in positive or negative ion mode, optimized for this compound.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

  • Sample Preparation :

    • For biological fluids (e.g., plasma, urine), a protein precipitation step is typically performed by adding a solvent like acetonitrile or methanol.

    • After centrifugation, the supernatant is collected.

    • A solid-phase extraction (SPE) step may be necessary for further cleanup and concentration of the analyte.

    • The final extract is evaporated to dryness and reconstituted in the initial mobile phase.

Mandatory Visualization

CrossValidationWorkflow start Start: Define Analytical Requirement Quantification of this compound method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV Method method_dev->hplc_dev gcms_dev GC-MS Method method_dev->gcms_dev lcmsms_dev LC-MS/MS Method method_dev->lcmsms_dev validation Single Laboratory Validation (ICH Q2(R1) Guidelines) hplc_dev->validation gcms_dev->validation lcmsms_dev->validation hplc_val Validate HPLC-UV (Linearity, Accuracy, Precision, LOD, LOQ) validation->hplc_val gcms_val Validate GC-MS (Linearity, Accuracy, Precision, LOD, LOQ) validation->gcms_val lcmsms_val Validate LC-MS/MS (Linearity, Accuracy, Precision, LOD, LOQ) validation->lcmsms_val cross_val Cross-Validation Study hplc_val->cross_val gcms_val->cross_val lcmsms_val->cross_val sample_prep Prepare Identical Sample Sets (e.g., Spiked Matrix, Real Samples) cross_val->sample_prep hplc_analysis Analyze with HPLC-UV sample_prep->hplc_analysis gcms_analysis Analyze with GC-MS sample_prep->gcms_analysis lcmsms_analysis Analyze with LC-MS/MS sample_prep->lcmsms_analysis data_comp Data Comparison & Statistical Analysis hplc_analysis->data_comp gcms_analysis->data_comp lcmsms_analysis->data_comp bias_assessment Assess Bias and Correlation (e.g., Bland-Altman plot, Regression) data_comp->bias_assessment report Generate Comparison Report bias_assessment->report end End: Method Selection & Implementation report->end

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound will depend on the specific research needs. For routine quality control of plant extracts where concentrations are relatively high, a validated HPLC-UV method can be a robust and cost-effective choice. For the analysis of complex mixtures or for higher sensitivity, GC-MS may be more suitable, although it may require a derivatization step. For applications requiring the highest sensitivity and selectivity, such as in pharmacokinetic studies with biological matrices, LC-MS/MS is the superior technique. A thorough cross-validation, as outlined in the workflow above, is crucial when switching between methods or transferring a method between laboratories to ensure the consistency and reliability of the analytical results. This ensures data integrity throughout the research and drug development lifecycle.

References

Comparative Analysis of the Bioactivity of (S)-O-Methylencecalinol Analogs and Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

I. Quantitative Bioactivity Data

The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of 4-O-methylhonokiol and other relevant bioactive compounds.

Table 1: Comparative Anticancer Activity of Bioactive Compounds

CompoundCancer Cell LineAssayIC50 ValueReference
4-O-Methylhonokiol Oral Squamous Cell Carcinoma (PE/CA-PJ41)MTT1.25 µM[1]
Honokiol Triple Negative Breast Cancer (MDA-MB-231)MTT (72h)16.99 ± 1.28 µM[2]
Triple Negative Breast Cancer (MDA-MB-468)MTT (72h)15.94 ± 2.35 µM[2]
Hormone-Resistant Breast Cancer (MCF7/HT)MTT12-20 µM[3]
Ovarian Cancer (SKOV3, Caov-3)MTT~50 µM[3]
Honokiol Nanocapsules Breast Cancer (MCF-7)MTT (24h)20 ± 2.3 µM
Free Honokiol Breast Cancer (MCF-7)MTT (24h)52.63 ± 5.4 µM
Myrcia splendens Essential Oil Lung Cancer (A549)MTT (24h)20.14 µg/mL
Acute Monocytic Leukemia (THP-1)MTT (24h)5.37 µg/mL
Melanoma (B16-F10)MTT (24h)17.76 µg/mL
Usnea barbata Acetone Extract Oral Squamous Cell Carcinoma (CAL-27)MTT37.34 µg/mL

Table 2: Comparative Anti-inflammatory Activity of Bioactive Compounds

CompoundAssayModelIC50 Value / InhibitionReference
4-O-Methylhonokiol NO GenerationLPS-induced RAW 264.7 cells9.8 µM
COX-2 ActivityZymosan-injected mice0.06 µM
Prostaglandin ProductionZymosan-injected mice0.10 µM
1,8-Cineole Paw Edema ReductionCarrageenan-induced (rat)46% at 400 mg/kg
Cytokine Inhibition (TNF-α)LPS-stimulated monocytes99% at 1.5 µg/mL
(-)-Linalool Paw Edema ReductionCarrageenan-induced (rat)58% at 50 mg/kg
Thymoquinone Paw Edema ReductionCarrageenan-induced (rat)Significant reduction at 5 and 10 mg/kg

II. Experimental Protocols

Detailed methodologies for the key experiments cited in the bioactivity studies are provided below.

1. Cell Viability Assessment (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of living cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for 3-4 hours at 37°C to allow formazan crystal formation.

    • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: This assay quantifies nitrite (B80452) (a stable product of NO) in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured.

  • Protocol:

    • Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance is measured at 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

3. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

  • Principle: This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection in the paw induces a localized inflammatory response, and the degree of swelling is measured.

  • Protocol:

    • Animals (e.g., rats or mice) are divided into control, standard drug (e.g., indomethacin), and test compound groups.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given in the right hind paw.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

4. Western Blot Analysis for Protein Expression

  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

  • Protocol:

    • Cells are treated with the test compound and then lysed to extract proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p65).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by the compared bioactive compounds and a typical experimental workflow.

anticancer_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture (e.g., A549, MCF-7) treatment Treatment with Bioactive Compound cell_culture->treatment mtt MTT Assay (Cell Viability, IC50) treatment->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western animal_model Xenograft Animal Model treatment_animal Compound Administration animal_model->treatment_animal tumor_measurement Tumor Growth Measurement treatment_animal->tumor_measurement histology Histological Analysis tumor_measurement->histology

Figure 1: Experimental workflow for anticancer bioactivity assessment.

nf_kappa_b_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α IKK IKK Complex LPS->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB Complex (p65/p50) IkB->NFkB_complex Inhibition p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex DNA DNA NFkB_complex->DNA Translocation Transcription Gene Transcription (iNOS, COX-2, Cytokines) DNA->Transcription compound 4-O-Methylhonokiol compound->IKK Inhibition

Figure 2: Inhibition of the NF-κB signaling pathway by 4-O-methylhonokiol.

apoptosis_pathway cluster_cell Cancer Cell compound 4-O-Methylhonokiol ROS ROS Generation compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) compound->Bax Upregulation MMP Mitochondrial Membrane Potential Disruption ROS->MMP Caspases Caspase Activation MMP->Caspases Bcl2->Caspases Inhibition Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: Mitochondrial apoptosis pathway induced by 4-O-methylhonokiol.

References

A Comparative Analysis of Synthetic vs. Natural (S)-O-Methylencecalinol Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of drug discovery and development, the source of a bioactive compound—be it natural extraction or chemical synthesis—is a critical determinant of its therapeutic potential and developmental trajectory. (S)-O-Methylencecalinol, a member of the chromene class of natural products, has garnered interest for its potential biological activities. This guide provides a comparative overview of the activity of synthetically produced versus naturally sourced this compound and its analogs.

While direct comparative studies on the bioactivity of synthetic versus natural this compound are not extensively documented in publicly available literature, we can extrapolate a comparison based on general principles observed with other natural products and their synthetic counterparts, particularly within the chromene family. Compounds incorporating the chromene scaffold are widely found in natural products and exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

General Comparison: Natural vs. Synthetic Bioactive Compounds

The primary distinction between natural and synthetic compounds lies in their origin and composition. Natural extracts are often complex mixtures containing the primary bioactive compound along with other structurally related molecules, which can lead to synergistic or antagonistic effects. In contrast, synthetic compounds are typically produced with high purity, allowing for the evaluation of a single molecular entity.

Natural products have historically been a rich source of novel drug leads.[4] However, their supply can be inconsistent, and the isolation process can be challenging. Chemical synthesis offers a reliable and scalable alternative, and importantly, it provides the opportunity to create novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.[5]

Comparative Data on Bioactivity

Due to the limited specific data on this compound, the following tables present hypothetical yet representative data for a chromene derivative, illustrating the kind of comparative analysis that would be undertaken. The data is based on typical findings in the field for compounds with potential anticancer and anti-inflammatory activities.

Table 1: Comparison of Anticancer Activity of a Representative Chromene Derivative

ParameterNatural Chromene ExtractSynthetic ChromeneSynthetic Analog
Purity Variable (Mixture)>99%>99%
IC₅₀ (MCF-7) 15 µM10 µM2 µM
IC₅₀ (A549) 25 µM18 µM5 µM
Selectivity Index 2.54.010.0

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. A lower IC₅₀ indicates higher potency. The selectivity index is a ratio of cytotoxic to therapeutic dose, with a higher number indicating greater safety.

Table 2: Comparison of Anti-inflammatory Activity of a Representative Chromene Derivative

ParameterNatural Chromene ExtractSynthetic ChromeneSynthetic Analog
Inhibition of COX-2 45% at 10 µg/mL60% at 10 µg/mL85% at 10 µg/mL
Inhibition of NO Production 50% at 10 µg/mL65% at 10 µg/mL90% at 10 µg/mL
In vivo Efficacy (Rat Paw Edema) 30% reduction45% reduction60% reduction

COX-2 and nitric oxide (NO) are key mediators of inflammation. A higher percentage of inhibition indicates greater anti-inflammatory activity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer and anti-inflammatory activity of compounds like this compound.

Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (natural extract, synthetic compound, and synthetic analog) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured in DMEM medium.

  • Cell Seeding: Cells are seeded in a 96-well plate.

  • Compound and LPS Treatment: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Assay: The supernatant from each well is mixed with Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

Visualizing the Workflow and Pathways

The following diagrams illustrate a typical experimental workflow for comparing natural and synthetic compounds and a simplified signaling pathway that could be modulated by a bioactive chromene.

experimental_workflow Experimental Workflow for Bioactivity Comparison cluster_source Compound Source cluster_prep Preparation cluster_testing Bioactivity Testing cluster_analysis Data Analysis natural Natural Source (e.g., Plant Material) extraction Extraction & Isolation natural->extraction synthetic Chemical Synthesis purification Purification & Characterization synthetic->purification in_vitro In Vitro Assays (e.g., MTT, NO Inhibition) extraction->in_vitro purification->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo comparison Comparative Analysis (Potency, Efficacy, Selectivity) in_vivo->comparison

Caption: Workflow for comparing natural and synthetic compounds.

signaling_pathway Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Chromene Chromene Derivative Chromene->NFkB

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The comparison between synthetic and natural this compound, or any bioactive compound, is multifaceted. While natural sources provide the blueprint and often a complex mixture of potentially synergistic compounds, chemical synthesis offers purity, scalability, and the potential for optimization. For drug development, synthetic routes are often favored for their consistency and the ability to conduct rigorous structure-activity relationship studies. Future research focusing on a direct comparison of highly purified natural this compound and its synthetic counterpart is necessary to definitively elucidate any differences in their biological activities.

References

A Comparative Guide to the Structure-Activity Relationship of Chalcone Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, belonging to the flavonoid family, are characterized by a unique 1,3-diaryl-2-propen-1-one backbone. This structural motif has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, most notably their potent anticancer properties.[1] The ease of synthesis, typically through the Claisen-Schmidt condensation, allows for extensive structural modifications, making chalcones an attractive scaffold for the development of novel chemotherapeutic agents.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various chalcone (B49325) analogs, supported by experimental data, to inform the rational design of more effective and selective anticancer drugs.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of chalcone derivatives is commonly evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the cytotoxic activities of selected chalcone analogs from recent studies, highlighting the influence of different substituents on their potency.

Table 1: Cytotoxicity of Phenylurea-Substituted Chalcone Analogs [3]

CompoundRCancer Cell LineIC50 (µM)
K562> 50
2aHSiHa> 50
B16> 50
K5622.05 ± 0.13
2c4-FSiHa1.03 ± 0.02
B165.02 ± 0.18
K5620.91 ± 0.07
2l3,5-di-FSiHa1.25 ± 0.11
B161.39 ± 0.21
K5621.62 ± 0.11
2h3,5-di-OCH3SiHa3.25 ± 0.15
B162.01 ± 0.13
K5621.12 ± 0.10
2q3-OCH3, 4-OHSiHa2.15 ± 0.13
B163.42 ± 0.18
Sorafenib (Control)-K5621.89 ± 0.12
SiHa4.56 ± 0.21
B163.12 ± 0.15

Table 2: Cytotoxicity of Halogenated and Hybrid Chalcone Analogs [2]

Compound ClassRepresentative CompoundCancer Cell Line(s)IC50 Range (µM)
Halogen-bearing ChalconesBrominated ChalconeGastric Cancer Cells3.57 - 5.61
Chalcone-Tetrazole Hybrids-HCT116, PC-3, MCF-70.6 - 42.4 (µg/mL)
Thiazole-containing Chalcones-Drug-resistant cell lines2.72 - 41.04
Chalcone-Coumarin Hybrids-HepG2, K5620.65 - 2.02

Table 3: Cytotoxicity of Furan-Fused Chalcone Analogs against HL60 Cells

CompoundModificationsIC50 (µM)
6e5-cinnamoyl-6-hydroxy-3-phenlybenzofenone12.3
6f5-cinnamoyl-6-hydroxy-7-methylbenzofuran16.1
87-cinnamoyl-6-hydroxybenzofuran17.2
6g5-cinnamoyl-6-hydroxy-3,7-dimethylbenzofuran18.3
6d3-tert-butyl-5-cinnamoyl-6-hydroxybenzofuran18.5
92',4'-dihydroxychalcone305

Key Structure-Activity Relationship Insights

The data presented in the tables reveal several key trends in the SAR of chalcone analogs:

  • Substitution on the Aryl Rings: The nature and position of substituents on both aryl rings (Ring A and Ring B) significantly influence the anticancer activity. Electron-withdrawing groups, such as halogens (F, Cl, Br), and electron-donating groups, like methoxy (B1213986) (-OCH3) and hydroxyl (-OH), can enhance cytotoxicity depending on their position. For instance, the presence of fluorine at the 4-position or 3,5-positions of the phenylurea ring in compounds 2c and 2l led to a marked increase in potency against K562, SiHa, and B16 cells compared to the unsubstituted analog 2a.

  • Heterocyclic Modifications: Replacing one or both aryl rings with heterocyclic moieties like furan (B31954), thiophene, thiazole, or coumarin (B35378) has been a successful strategy to generate highly potent anticancer agents. The fusion of a furan ring to the A-ring of chalcone, for example, enhanced the antiproliferative activity against HL60 leukemia cells by more than twofold compared to the parent dihydroxychalcone.

  • Molecular Hybridization: The conjugation of the chalcone scaffold with other pharmacologically active moieties, such as tetrazole or coumarin, has yielded hybrid compounds with superior activity against various cancer cell lines, sometimes overcoming drug resistance.

Experimental Protocols

The evaluation of the anticancer potential of chalcone derivatives involves a series of well-established in vitro assays.

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 48 hours).

    • After incubation, the culture medium is removed, and a solution of MTT is added to each well.

    • The plate is incubated for a further 4 hours to allow formazan formation.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

This flow cytometry-based assay is used to quantify the induction of apoptosis (programmed cell death) by the chalcone derivatives.

  • Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect these apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • Cells are treated with the chalcone derivative for a defined period.

    • The cells are then harvested and washed with a binding buffer.

    • The cells are resuspended in the binding buffer and stained with FITC-conjugated Annexin V and PI.

    • After a short incubation in the dark, the stained cells are analyzed by flow cytometry.

    • The analysis allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This method determines the effect of chalcone derivatives on the progression of the cell cycle.

  • Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, or G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry, allowing for the quantification of the percentage of cells in each phase of the cell cycle.

  • Protocol:

    • Cells are treated with the chalcone derivative.

    • After treatment, the cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are then treated with RNase to remove RNA and stained with a PI solution.

    • The DNA content of the stained cells is analyzed by flow cytometry. An accumulation of cells in a particular phase indicates cell cycle arrest.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Anticancer Evaluation of Chalcone Analogs cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Chalcone Analogs (e.g., Claisen-Schmidt Condensation) Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Primary Screening Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis Elucidation of Cell Death Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Investigation of Cell Proliferation Effects Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Tubulin Polymerization) Apoptosis->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR CellCycle->Mechanism CellCycle->SAR Mechanism->SAR

References

Assessing the Target Specificity of (S)-O-Methylencecalinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-O-Methylencecalinol, a natural compound isolated from Ageratina pichinchensis, has garnered interest for its potential therapeutic applications. This guide provides a comparative assessment of its target specificity, primarily focusing on its anti-inflammatory and antifungal activities, in relation to established therapeutic agents. Due to the limited availability of data specific to the (S)-enantiomer, this guide draws upon information available for O-Methylencecalinol and other encecalin derivatives.

Comparative Analysis of Biological Activity

The primary biological activities attributed to encecalin derivatives, including O-Methylencecalinol, are anti-inflammatory and antifungal. Below is a comparative summary of the available data against common alternatives.

Table 1: Comparison of Anti-Inflammatory Activity

Compound/DrugTarget/Mechanism of ActionKey Experimental FindingsReference Compound(s)
O-Methylencecalinol Inhibition of nitric oxide (NO) productionDemonstrated inhibition of NO production in an in vitro inflammatory model.Indomethacin
Encecalin Derivatives (represented by Demethoxycurcumin) Inhibition of NF-κB and MAPK signaling pathwaysShows significant in vivo anti-inflammatory properties.Diclofenac
Diclofenac (NSAID) Inhibition of cyclooxygenase (COX) enzymesWell-established anti-inflammatory effects.-
Indomethacin (NSAID) Inhibition of cyclooxygenase (COX) enzymesPotent inhibitor of inflammation.-

Table 2: Comparison of Antifungal Activity

Compound/DrugTarget/Mechanism of ActionSpectrum of ActivityReference Compound(s)
Encecalin Standardized Extract Not fully elucidatedEffective against onychomycosis.Ciclopirox
Ciclopirox Chelates trivalent cations, inhibiting essential enzymes.Broad-spectrum antifungal activity against dermatophytes, yeasts, and molds.[1]-
Ketoconazole Inhibits the synthesis of ergosterol, a key component of fungal cell membranes.[2]Broad-spectrum activity against a variety of fungi.Selenium Sulfide

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Assay: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or a reference compound (e.g., indomethacin) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • NO Measurement: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

2. Antifungal Susceptibility Testing (Broth Microdilution Method)

  • Fungal Strains: Clinically relevant fungal strains (e.g., Trichophyton rubrum, Candida albicans) are used.

  • Assay: A serial dilution of this compound and control antifungal agents (e.g., ciclopirox, ketoconazole) is prepared in a 96-well microtiter plate containing a suitable broth medium. A standardized fungal inoculum is added to each well.

  • MIC Determination: The plates are incubated at an appropriate temperature for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

3. Clinical Trial for Onychomycosis Treatment

  • Study Design: A randomized, double-blind, controlled clinical trial.

  • Participants: Patients with mild to moderate onychomycosis.

  • Intervention: Participants are randomly assigned to receive either a lacquer containing a standardized encecalin extract or a control lacquer with 8% ciclopirox.

  • Application: The lacquer is applied topically to the affected nails for a specified period (e.g., 6 months).

  • Outcome Measures: Efficacy is evaluated based on clinical and mycological cure rates. Clinical efficacy is assessed by the reduction in the number of affected nails and the severity of nail involvement. Mycological cure is determined by negative results in direct microscopy and culture.

Signaling Pathway and Workflow Visualizations

Inferred Anti-Inflammatory Signaling Pathways

Based on studies of encecalin derivatives, this compound may exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

Caption: Inferred mechanism of anti-inflammatory action.

Experimental Workflow for Antifungal Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antifungal properties of a test compound.

G Workflow for Antifungal Susceptibility Testing start Start prep_compound Prepare serial dilutions of This compound & controls start->prep_compound prep_fungi Prepare standardized fungal inoculum start->prep_fungi inoculate Inoculate microtiter plate wells prep_compound->inoculate prep_fungi->inoculate incubate Incubate at optimal temperature and duration inoculate->incubate read_results Visually or spectrophotometrically determine fungal growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Antifungal susceptibility testing workflow.

References

A Comparative Analysis of (S)-O-Methylencecalinol and Its Enantiomers: Unraveling Stereospecific Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of (S)-O-Methylencecalinol with its corresponding enantiomers. This guide synthesizes available data on their distinct biological activities, supported by detailed experimental protocols and pathway visualizations, to facilitate further research and development in stereospecific therapeutics.

While specific experimental data on the direct comparison of this compound and its enantiomers are not extensively available in the public domain, this guide provides a framework for such a comparative analysis based on established principles of stereochemistry and pharmacology. Enantiomers, being non-superimposable mirror images of each other, can exhibit markedly different biological activities due to the chiral nature of their interactions with biological targets such as enzymes and receptors.

Data Presentation: A Template for Comparative Analysis

Effective comparison of enantiomeric activity relies on quantifiable data. The following tables provide a structured template for summarizing key experimental findings. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: Comparative Receptor Binding Affinity

EnantiomerTarget ReceptorBinding Affinity (Kd/Ki, nM)Hill Coefficient (nH)
This compound
(R)-O-Methylencecalinol
Racemic Mixture

Table 2: Comparative In Vitro Efficacy

EnantiomerAssay TypeEC50/IC50 (µM)Maximum Response (%)
This compound
(R)-O-Methylencecalinol
Racemic Mixture

Table 3: Comparative Pharmacokinetic Properties

EnantiomerParameterValueUnits
This compoundCmaxng/mL
Tmaxh
AUC0-tng·h/mL
t1/2h
(R)-O-MethylencecalinolCmaxng/mL
Tmaxh
AUC0-tng·h/mL
t1/2h

Experimental Protocols: Methodologies for Enantiomeric Analysis

Detailed and reproducible experimental protocols are crucial for the validation of comparative data. The following sections outline standard methodologies for key experiments.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (S) and (R) enantiomers of O-Methylencecalinol.

Materials:

  • Racemic O-Methylencecalinol standard

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of racemic O-Methylencecalinol in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

  • Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times, which should be validated with pure enantiomeric standards if available.

  • Quantify the amount of each enantiomer by integrating the peak areas.

Receptor Binding Assay

Objective: To determine the binding affinity of each enantiomer to a specific target receptor.

Materials:

  • Purified receptor preparation (e.g., cell membrane homogenates)

  • Radiolabeled ligand specific for the target receptor

  • This compound and (R)-O-Methylencecalinol

  • Assay buffer

  • Filtration apparatus and glass fiber filters

Procedure:

  • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test enantiomer.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki or Kd values.

In Vitro Functional Assay (e.g., Cell-Based Reporter Assay)

Objective: To measure the functional activity (agonist or antagonist) of each enantiomer.

Materials:

  • Cell line expressing the target receptor and a reporter gene (e.g., luciferase) under the control of a response element.

  • Cell culture medium and reagents.

  • This compound and (R)-O-Methylencecalinol.

  • Lysis buffer and luciferase substrate.

  • Luminometer.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of each enantiomer.

  • For antagonist activity, co-treat with a known agonist.

  • Incubate for a sufficient period to allow for reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Plot the dose-response curves and calculate the EC50 or IC50 values.

Mandatory Visualization: Signaling Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams are provided in the DOT language for use with Graphviz.

G Figure 1: Generalized Signaling Pathway cluster_0 Figure 1: Generalized Signaling Pathway Ligand ((S) or (R)-Enantiomer) Ligand ((S) or (R)-Enantiomer) Receptor Receptor Ligand ((S) or (R)-Enantiomer)->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Protein Kinase Protein Kinase Second Messenger->Protein Kinase Activates Transcription Factor Transcription Factor Protein Kinase->Transcription Factor Phosphorylates Cellular Response Cellular Response Transcription Factor->Cellular Response Regulates Gene Expression G Figure 2: Experimental Workflow for Comparative Analysis Racemic O-Methylencecalinol Racemic O-Methylencecalinol Chiral HPLC Separation Chiral HPLC Separation Racemic O-Methylencecalinol->Chiral HPLC Separation Isolated (S)-Enantiomer Isolated (S)-Enantiomer Chiral HPLC Separation->Isolated (S)-Enantiomer Isolated (R)-Enantiomer Isolated (R)-Enantiomer Chiral HPLC Separation->Isolated (R)-Enantiomer In Vitro Assays In Vitro Assays Isolated (S)-Enantiomer->In Vitro Assays In Vivo Studies In Vivo Studies Isolated (S)-Enantiomer->In Vivo Studies Isolated (R)-Enantiomer->In Vitro Assays Isolated (R)-Enantiomer->In Vivo Studies Comparative Data Analysis Comparative Data Analysis In Vitro Assays->Comparative Data Analysis In Vivo Studies->Comparative Data Analysis Conclusion Conclusion Comparative Data Analysis->Conclusion G Figure 3: Logical Relationship of Enantiomers cluster_0 Non-superimposable Mirror Images Chiral Molecule (O-Methylencecalinol) Chiral Molecule (O-Methylencecalinol) Enantiomers Enantiomers Chiral Molecule (O-Methylencecalinol)->Enantiomers This compound This compound Enantiomers->this compound (R)-O-Methylencecalinol (R)-O-Methylencecalinol Enantiomers->(R)-O-Methylencecalinol

Safety Operating Guide

Prudent Disposal of (S)-O-Methylencecalinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental principle of laboratory waste management is that no experimental work should commence without a clear plan for the disposal of all resulting waste, including hazardous, non-hazardous, and multi-hazardous materials.[1] All laboratory personnel are responsible for understanding the hazards of the chemicals they handle and for ensuring that waste is managed in a safe and compliant manner.[2][3][4]

Waste Characterization and Collection

Before disposal, a hazardous waste determination must be performed.[2] Based on its chemical class, (S)-O-Methylencecalinol should be treated as a hazardous waste, likely exhibiting characteristics of toxicity and potentially other hazards. It is crucial to avoid mixing it with other waste streams to prevent dangerous reactions. For instance, acids and bases should never be mixed, and oxidizing agents must be kept separate from organic compounds.

Collection Procedures:

  • Container Selection: Use a designated, leak-proof container that is chemically compatible with aromatic ethers and phenols. Glass bottles are often suitable for organic solvent waste. The original reagent bottle, if empty, can be a good option for collecting the waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added. The label should also include the full chemical name, "this compound," and any known hazard characteristics (e.g., "Toxic," "Flammable").

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. Ensure it is segregated from incompatible materials. For example, keep it away from strong oxidizing agents.

On-Site Storage and Disposal

All hazardous waste must be stored and disposed of in accordance with federal, state, and local regulations, as well as institutional policies. The U.S. Environmental Protection Agency (EPA) sets the standards for hazardous waste management.

Key Storage and Disposal Steps:

  • Closed Containers: Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks or spills.

  • Prohibited Disposal Methods: Never dispose of this compound, or any hazardous chemical, down the sink drain or in the regular trash. Evaporation of chemical waste in a fume hood is also not a permissible disposal method.

  • Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company.

Disposal of Contaminated Materials and Empty Containers

Any materials that come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and absorbent materials from a spill cleanup, must also be disposed of as hazardous waste. These items should be collected in a sealed, labeled container.

For empty containers of this compound:

  • The container must be triple-rinsed with a suitable solvent.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing and air-drying, and ensuring no residue remains, the chemical labels on the container should be defaced or removed. The container can then typically be disposed of as regular laboratory glass or plastic waste.

Summary of Disposal Information

AspectGuideline
Waste Classification Hazardous Waste (Assumed Toxic)
Primary Disposal Route Collection for professional disposal via EHS or a licensed contractor.
In-Lab Storage Designated, labeled, and closed compatible container in a Satellite Accumulation Area.
Prohibited Actions Drain disposal, trash disposal, evaporation.
Contaminated Items Collect and dispose of as hazardous waste.
Empty Containers Triple-rinse, collect rinsate as hazardous waste, deface label, then dispose of container.

Disposal Workflow

Disposal Workflow for this compound cluster_0 In-Laboratory Procedures cluster_1 Waste Pickup and Final Disposal A Identify this compound as Hazardous Waste B Select a Chemically Compatible Waste Container A->B C Label Container: 'Hazardous Waste' & Chemical Name B->C D Collect Waste in a Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed and in Secondary Containment D->E F Segregate from Incompatible Chemicals D->F G Request Waste Pickup from Environmental Health & Safety (EHS) E->G F->G H EHS Transports Waste to Central Accumulation Area (CAA) G->H I Licensed Contractor Disposes of Waste in Accordance with EPA Regulations H->I

References

Essential Safety and Operational Guidance for Handling (S)-O-Methylencecalinol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-O-Methylencecalinol. The following procedural guidance is designed to ensure safe operational handling and disposal, establishing a foundation of trust in laboratory safety and chemical management.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is mandatory. Treat the compound as hazardous, potentially flammable, and toxic. A thorough risk assessment should be conducted before any handling.[1]

Minimum PPE Requirements: In a laboratory setting where chemical, biological, or radiological hazards are present, the minimum required personal protective equipment includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with specific PPE based on the nature of the work.[1]

Recommended PPE for Handling this compound:

PPE ComponentSpecificationPurpose
Eye and Face Protection Chemical splash goggles and a face shield.[1] Eyewear must be marked with "Z87" to signify adherence to ANSI Z87 standards.[1]To protect against liquid splashes and chemical vapors. A face shield should be worn in addition to goggles when a splash hazard is present.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Select glove type based on potential solvent exposure.To protect skin from direct contact with the chemical.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.To protect skin and clothing from splashes and spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound outside of a certified chemical fume hood or if aerosolization is possible.To prevent inhalation of potentially harmful vapors or particulates.

PPE_Selection_Workflow start Start: New Compound this compound assess_hazards Assess Potential Hazards (Assume Flammable, Toxic, Irritant) start->assess_hazards select_ppe Select Base PPE (Lab Coat, Goggles, Gloves) assess_hazards->select_ppe task_assessment Evaluate Specific Task (e.g., Weighing, Dissolving, Reaction) select_ppe->task_assessment splash_hazard Splash Hazard? task_assessment->splash_hazard add_faceshield Add Face Shield splash_hazard->add_faceshield Yes aerosol_hazard Aerosolization Potential? splash_hazard->aerosol_hazard No add_faceshield->aerosol_hazard use_fume_hood Work in Fume Hood aerosol_hazard->use_fume_hood Yes final_ppe Final PPE Ensemble Assembled aerosol_hazard->final_ppe No add_respirator Consider Respirator use_fume_hood->add_respirator If hood is unavailable or procedure is high risk use_fume_hood->final_ppe

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and lighting equipment.

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring the substance.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are accessible.

  • Dispensing: When dispensing, use only non-sparking tools. Ground and bond containers when transferring liquids.

  • Containment: Work within a secondary containment tray to control any potential spills.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly. Decontaminate the work area.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • If the substance is flammable, store it in an approved flammable liquid storage cabinet, especially if quantities exceed 10 gallons.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

Waste TypeContainerLabelingDisposal Procedure
Solid Waste Designated, sealed, and compatible waste container."Hazardous Waste," with the full chemical name and associated hazards.Arrange for pickup by a certified hazardous waste disposal service.
Liquid Waste Compatible, leak-proof container with a secure cap."Hazardous Waste," with the full chemical name, solvent system, and estimated concentrations.Do not dispose of down the drain. Store in secondary containment and arrange for professional disposal.
Contaminated PPE Labeled plastic bag or container."Hazardous Waste - Contaminated PPE."Dispose of as hazardous waste.

Spill and Emergency Procedures:

  • Small Spills: In a fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and alert safety personnel immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

Disposal_Decision_Tree start Generate Waste Containing This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated labware, absorbents) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, lab coat) waste_type->ppe_waste PPE collect_solid Collect in a sealed, labeled hazardous waste container solid_waste->collect_solid collect_liquid Collect in a sealed, leak-proof, labeled hazardous waste container liquid_waste->collect_liquid collect_ppe Collect in a labeled bag or container for hazardous waste ppe_waste->collect_ppe disposal Arrange for disposal by EH&S or certified waste handler collect_solid->disposal collect_liquid->disposal collect_ppe->disposal

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.